Product packaging for D-erythro-Ritalinic acid-d10(Cat. No.:CAS No. 19395-41-6)

D-erythro-Ritalinic acid-d10

Cat. No.: B098154
CAS No.: 19395-41-6
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-UHFFFAOYSA-N
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Description

Ritalinic acid (CAS 19395-41-6) is a substituted phenethylamine and the major, pharmacologically inactive metabolite of the psychostimulant methylphenidate (e.g., Ritalin®) . When administered orally, approximately 80% of a methylphenidate dose is extensively metabolized in the liver via de-esterification, a reaction catalyzed by the enzyme carboxylesterase CES1, to yield ritalinic acid . Primary Research Applications: Urine Drug Testing (UDT) and Analytical Toxicology: Ritalinic acid serves as a critical biomarker for monitoring patient adherence to methylphenidate therapy and for forensic analysis. Its high urinary concentration makes it a primary target for detection via LC-MS/MS methods . Research has established reference concentration ranges in different age groups, showing significantly higher median levels in school-age children compared to adults . Metabolism and Pharmacokinetic Studies: As the main metabolite, ritalinic acid is essential for studying the absorption, distribution, metabolism, and excretion (ADME) profile of methylphenidate. It is also used to investigate the impact of genetic polymorphisms in the CES1 enzyme on drug efficacy and toxicity . Reproductive Biology Research: Emerging in vitro studies indicate that ritalinic acid can significantly increase human sperm motility and maintain sperm vitality in a time- and concentration-dependent manner, suggesting potential research applications in understanding male fertility . Environmental Science: Due to its poor biodegradability in conventional wastewater treatment plants, ritalinic acid is studied as an emerging environmental micropollutant, with research focused on its persistence and advanced removal techniques . This product is intended for research and analytical purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B098154 D-erythro-Ritalinic acid-d10 CAS No. 19395-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid
Source PubChem
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InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20864888
Record name Ritalinic acid
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Molecular Weight

219.28 g/mol
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CAS No.

19395-41-6
Record name 2-Piperidineacetic acid, α-phenyl-
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Record name Ritalinic acid
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Record name Ritalinic acid
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Record name α-phenylpiperidine-2-acetic acid
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Record name Ritalinic acid
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Foundational & Exploratory

D-erythro-Ritalinic Acid-d10: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-Ritalinic acid-d10 is a deuterated stable isotope-labeled internal standard for D-erythro-ritalinic acid. Ritalinic acid is the primary, yet pharmacologically inactive, metabolite of methylphenidate (commonly known as Ritalin). Methylphenidate is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Due to the stereochemistry of the methylphenidate molecule, which contains two chiral centers, it can exist as four distinct stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The therapeutic effects of methylphenidate are primarily attributed to the d-threo enantiomer. The erythro isomers are generally associated with undesirable side effects.

Given the importance of accurately quantifying methylphenidate and its metabolites in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, stable isotope-labeled internal standards are indispensable. This compound, with its ten deuterium atoms, provides a distinct mass shift from its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based analytical methods. Its near-identical chemical and physical properties to the endogenous analyte ensure similar behavior during sample preparation and analysis, leading to accurate and precise quantification.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are compiled from commercially available standards and chemical databases.

PropertyValue
Chemical Name (αS,2R)-α-Phenyl-2-piperidineacetic Acid-d10
Molecular Formula C₁₃H₇D₁₀NO₂
Molecular Weight 229.34 g/mol
CAS Number 1330166-48-7
Appearance White to light yellow solid
Storage 2-8°C Refrigerator
Shipping Conditions Ambient

Metabolic Pathway of Methylphenidate

The metabolic fate of methylphenidate is a critical aspect of its pharmacology and toxicology. The primary metabolic pathway involves the de-esterification of methylphenidate to ritalinic acid, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly found in the liver. This process is stereoselective, with the l-threo isomer being more rapidly hydrolyzed than the d-threo isomer. The erythro isomers also undergo this metabolic transformation. The following diagram illustrates the metabolic conversion of methylphenidate to ritalinic acid.

Methylphenidate Metabolism Metabolism of Methylphenidate to Ritalinic Acid Methylphenidate Methylphenidate (d,l-threo and d,l-erythro isomers) Ritalinic_Acid Ritalinic Acid (d,l-threo and d,l-erythro isomers) (Inactive Metabolite) Methylphenidate->Ritalinic_Acid Carboxylesterase 1 (CES1) (De-esterification in Liver)

Caption: Metabolic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative experimental protocols for the extraction and analysis of ritalinic acid from biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of ritalinic acid from plasma samples using solid-phase extraction.

Materials:

  • Plasma samples

  • This compound internal standard solution

  • Phosphoric acid (0.1 M)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Mixed-mode solid-phase extraction cartridges (e.g., Oasis MCX)

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add a known amount of this compound internal standard. Acidify the sample by adding 500 µL of 0.1 M phosphoric acid. Vortex for 10 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M phosphoric acid.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1 M phosphoric acid to remove interfering substances. Follow with a wash of 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2, v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of ritalinic acid.

Chromatographic Conditions:

  • Column: A chiral column is required for the separation of stereoisomers. An example is a vancomycin-based chiral column (e.g., Astec CHIROBIOTIC V2).

  • Mobile Phase: A common mobile phase for chiral separation consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate) with a controlled pH. For example, a mobile phase of methanol and 20 mM ammonium acetate (pH 4.1) in a 93:7 ratio can be effective.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

  • Injection Volume: 2-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Data Presentation

Mass Spectrometric Parameters

The following table summarizes the typical mass-to-charge ratio (m/z) transitions for the quantification of ritalinic acid using this compound as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ritalinic Acid220.184.1
This compound 230.2 94.1
Analytical Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The table below presents typical validation parameters for an LC-MS/MS method for the quantification of ritalinic acid in a biological matrix.

ParameterTypical Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 70%

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of ritalinic acid in a biological sample using this compound.

Analytical Workflow Workflow for Ritalinic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Internal_Standard Addition of This compound Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MSMS LC-MS/MS Analysis (Chiral Separation & MRM Detection) Evaporation->LC_MSMS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) LC_MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A typical workflow for the analysis of ritalinic acid using a deuterated internal standard.

Conclusion

This compound is a critical tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in mass spectrometry-based methods ensures the accuracy and reliability of quantitative data, which is essential for pharmacokinetic modeling, clinical monitoring, and forensic investigations. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a laboratory setting.

An In-depth Technical Guide to D-erythro-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical methodologies related to D-erythro-Ritalinic acid-d10. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and forensic analysis involving methylphenidate and its metabolites.

Core Chemical Properties

This compound is the deuterated form of D-erythro-Ritalinic acid, a primary metabolite of methylphenidate. The incorporation of ten deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical assays.

PropertyValueSource(s)
Chemical Name (2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid[1]
Synonyms (αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10[2]
Molecular Formula C₁₃H₇D₁₀NO₂[2][3]
Molecular Weight 229.34 g/mol [1][3]
Exact Mass 229.1887
CAS Number 1330166-48-7[1][2]
Appearance Typically exists as a solid at room temperature.[1]
LogP -2.4[1][4]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Heavy Atom Count 16[1]
Complexity 236[1]
Defined Atom Stereocenter Count 2[1]

Metabolic Pathway of Methylphenidate to Ritalinic Acid

Methylphenidate, a psychostimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is primarily metabolized in the liver. The main metabolic pathway involves the de-esterification of methylphenidate to its inactive metabolite, ritalinic acid.[5][6][7] This reaction is catalyzed by carboxylesterase 1 (CES1).[5][8][9] The process heavily favors the hydrolysis of the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer, which is the more pharmacologically active isomer.[6][10] Consequently, a significant portion of an administered dose of methylphenidate is excreted in the urine as ritalinic acid.[6][8]

Beyond the primary pathway, minor metabolic routes for methylphenidate include microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate.[5][6] These intermediates are subsequently de-esterified to their corresponding ritalinic acid derivatives.[5][6]

Metabolic Pathway of Methylphenidate Metabolism of Methylphenidate to Ritalinic Acid Methylphenidate Methylphenidate l_MPH l-threo-Methylphenidate Methylphenidate->l_MPH d_MPH d-threo-Methylphenidate (Pharmacologically Active) Methylphenidate->d_MPH CES1 Carboxylesterase 1 (CES1) (Liver) l_MPH->CES1 d_MPH->CES1 Oxidation Microsomal Oxidation d_MPH->Oxidation Hydroxylation Aromatic Hydroxylation d_MPH->Hydroxylation RA Ritalinic Acid (Inactive Metabolite) CES1->RA Oxo_MPH 6-oxo-Methylphenidate Oxidation->Oxo_MPH p_OH_MPH p-hydroxy-Methylphenidate Hydroxylation->p_OH_MPH Oxo_RA 6-oxo-Ritalinic Acid Oxo_MPH->Oxo_RA De-esterification p_OH_RA p-hydroxy-Ritalinic Acid p_OH_MPH->p_OH_RA De-esterification Glucuronidation Glucuronidation p_OH_RA->Glucuronidation p_OH_RA_Gluc p-hydroxy-Ritalinic Acid Glucuronide Glucuronidation->p_OH_RA_Gluc

Metabolic Pathway of Methylphenidate.

Experimental Protocols: Bioanalytical Method for Ritalinic Acid

The quantification of ritalinic acid enantiomers in biological matrices is crucial for pharmacokinetic and forensic studies. A common and robust method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.[11][12][13] this compound serves as an ideal internal standard in this workflow.

1. Sample Preparation

  • Objective: To extract ritalinic acid from the biological matrix (e.g., whole blood, plasma, urine) and remove interfering substances.

  • Procedure:

    • To a 1 mL aliquot of the biological sample, add the internal standard working solution containing this compound.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform solid-phase extraction (SPE) for further cleanup.

      • Condition an appropriate SPE cartridge.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge to remove impurities.

      • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate the enantiomers of ritalinic acid and quantify them using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A chiral column capable of separating the enantiomers of ritalinic acid.

    • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., ammonium acetate buffer and acetonitrile).

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (d- and l-erythro-ritalinic acid) and the internal standard (this compound) are monitored.

3. Data Analysis

  • Objective: To determine the concentration of each ritalinic acid enantiomer in the original sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of ritalinic acid and a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and unknown sample.

    • Determine the concentration of each ritalinic acid enantiomer in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical Workflow for Ritalinic Acid General Workflow for Bioanalysis of Ritalinic Acid Start Biological Sample (e.g., Blood, Plasma, Urine) Add_IS Addition of Internal Standard (this compound) Start->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (Chiral Separation & Detection) Reconstitution->LC_MSMS Data_Analysis Data Analysis (Quantification using Calibration Curve) LC_MSMS->Data_Analysis End Concentration of Ritalinic Acid Enantiomers Data_Analysis->End

Analytical Workflow for Ritalinic Acid.

References

Technical Guide: Synthesis and Labeling of D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and labeling of D-erythro-Ritalinic acid-d10, a crucial isotopically labeled internal standard for pharmacokinetic and metabolic studies of methylphenidate. The synthesis of this specific stereoisomer with deuterium labeling presents a multi-step challenge requiring precise stereochemical control and strategic incorporation of deuterium atoms.

Introduction

D-erythro-Ritalinic acid is a metabolite of the erythro isomer of methylphenidate. While the therapeutically active form of methylphenidate is the threo-isomer, the erythro-isomers are also formed and metabolized, making their study important for a complete understanding of the drug's pharmacology and toxicology.[1] Isotopically labeled internal standards, such as this compound, are essential for accurate quantification of metabolites in biological matrices by mass spectrometry-based methods.[2][3]

Synthetic Strategy Overview

A plausible synthetic pathway for this compound involves a multi-step process that can be broadly divided into three key stages:

  • Enantioselective synthesis of a deuterated piperidine precursor.

  • Stereoselective formation of the erythro-methylphenidate-d10 scaffold.

  • Hydrolysis of the methyl ester to yield the final carboxylic acid.

This guide outlines a conceptual experimental protocol based on established synthetic methodologies for methylphenidate and its analogs.

Experimental Protocols

Stage 1: Synthesis of Deuterated N-Boc-piperidine-d9

A common strategy for introducing deuterium labels is to use a deuterated starting material. In this proposed synthesis, commercially available piperidine-d11 can be N-protected to yield N-Boc-piperidine-d10, which can then be selectively monodeuterated at the 2-position.

Materials:

  • Piperidine-d11

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi)

  • Deuterium oxide (D₂O)

  • Tetrahydrofuran (THF)

Protocol:

  • N-Boc Protection: To a solution of piperidine-d11 in DCM, add Et₃N followed by a solution of (Boc)₂O in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-d11.

  • α-Deuteration: (This step is hypothetical and based on general α-lithiation/quenching protocols) Dissolve N-Boc-piperidine-d11 in anhydrous THF and cool to -78 °C. Add a solution of n-BuLi in hexanes dropwise. Stir the mixture at -78 °C for 2 hours.

  • Deuterium Quench: Quench the reaction by the dropwise addition of D₂O. Allow the mixture to slowly warm to room temperature.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-deutero-piperidine-d10.

Stage 2: Synthesis of D-erythro-Methylphenidate-d10

This stage involves the stereoselective coupling of the deuterated piperidine precursor with a phenylacetate derivative. An Evans aldol-type reaction is a well-established method for achieving high diastereoselectivity for the erythro product.

Materials:

  • N-Boc-2-deutero-piperidine-d10

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' chiral auxiliary)

  • Phenylacetyl chloride

  • Lithium diisopropylamide (LDA)

  • Lewis acid catalyst (e.g., TiCl₄)

  • Methanol

  • Dichloromethane (DCM)

Protocol:

  • Acylation of Chiral Auxiliary: To a solution of the Evans' chiral auxiliary in anhydrous THF at -78 °C, add n-BuLi. After stirring for 30 minutes, add phenylacetyl chloride and stir for another 2 hours.

  • Aldol Reaction: In a separate flask, prepare a solution of LDA in THF at -78 °C. Add the acylated auxiliary solution to the LDA solution. After 1 hour, add a solution of N-Boc-2-deutero-piperidine-d10 in THF.

  • Stereoselective Reduction (Conceptual): A subsequent reduction step would be required to achieve the desired erythro stereochemistry. This could involve a diastereoselective reduction of an intermediate enamine or iminium species.

  • Cleavage of Auxiliary and Esterification: Cleave the chiral auxiliary and concurrently form the methyl ester by treating the product with a solution of sodium methoxide in methanol.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

  • Purification: Purify the resulting D-erythro-methylphenidate-d10 by column chromatography.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • D-erythro-Methylphenidate-d10

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Protocol:

  • Saponification: Dissolve D-erythro-methylphenidate-d10 in a mixture of THF and water. Add an aqueous solution of LiOH and stir at room temperature for 24 hours.

  • Acidification: Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Analytical Data for Ritalinic Acid and its Deuterated Analogs

ParameterValueReference
D-erythro-Ritalinic Acid
Molecular FormulaC₁₃H₁₇NO₂[4]
Molecular Weight219.28 g/mol [4]
DL-erythro Ritalinic Acid-d10
Molecular FormulaC₁₃H₇D₁₀NO₂[5]
Molecular Weight229.34 g/mol [5]
(±)-threo-Ritalinic acid-D10 HCl
Molecular FormulaC₁₃H₇D₁₀NO₂·HCl[6]
Molecular Weight265.80 g/mol [6]

Table 2: Chromatographic Separation of Ritalinic Acid Enantiomers

MethodColumnMobile PhaseDetectionReference
HPLCAstec® CHIROBIOTIC® V220 mM ammonium acetate, pH 4.1; methanol (7:93)UV, 230 nm
HPLCα1-acid glycoprotein column0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4UV, 220 nm[7]
SFCNot specifiedNot specifiedMS/MS[8]

Visualization of Key Pathways

Proposed Synthetic Workflow

G cluster_stage1 Stage 1: Deuterated Piperidine Synthesis cluster_stage2 Stage 2: Stereoselective Coupling cluster_stage3 Stage 3: Hydrolysis Piperidine_d11 Piperidine-d11 N_Boc_Piperidine_d11 N-Boc-Piperidine-d11 Piperidine_d11->N_Boc_Piperidine_d11 Boc₂O, Et₃N N_Boc_2_deutero_piperidine_d10 N-Boc-2-deutero-piperidine-d10 N_Boc_Piperidine_d11->N_Boc_2_deutero_piperidine_d10 1. n-BuLi 2. D₂O Coupled_Product Coupled Product N_Boc_2_deutero_piperidine_d10->Coupled_Product Evans_Auxiliary Evans' Chiral Auxiliary Acylated_Auxiliary Acylated Auxiliary Evans_Auxiliary->Acylated_Auxiliary Phenylacetyl chloride Acylated_Auxiliary->Coupled_Product LDA D_erythro_MPH_d10 D-erythro-Methylphenidate-d10 Coupled_Product->D_erythro_MPH_d10 1. NaOMe, MeOH 2. TFA D_erythro_RA_d10 This compound D_erythro_MPH_d10->D_erythro_RA_d10 LiOH, H₂O/THF

Caption: Proposed synthetic workflow for this compound.

Metabolic Pathway of Methylphenidate

G Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (inactive metabolite) Methylphenidate->Ritalinic_Acid Carboxylesterase 1 (CES1) (Hydrolysis) p_Hydroxy_MPH p-Hydroxy-Methylphenidate Methylphenidate->p_Hydroxy_MPH Aromatic Hydroxylation Ethylphenidate Ethylphenidate (in presence of ethanol) Methylphenidate->Ethylphenidate Transesterification p_Hydroxy_RA p-Hydroxy-Ritalinic Acid p_Hydroxy_MPH->p_Hydroxy_RA Hydrolysis

Caption: Metabolic pathways of methylphenidate.

Conclusion

The synthesis of this compound is a complex but achievable process for experienced synthetic organic chemists. The outlined protocol provides a conceptual framework based on established methodologies. Researchers undertaking this synthesis should consult the primary literature for detailed reaction conditions and characterization data. The availability of this and other isotopically labeled standards is paramount for advancing our understanding of the pharmacokinetics and metabolism of methylphenidate and its various isomers.

References

The Role of D-erythro-Ritalinic Acid-d10 in the Bioanalysis of Methylphenidate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-Ritalinic acid-d10 and its critical application as an internal standard in the quantitative analysis of ritalinic acid, the primary metabolite of the widely prescribed central nervous system stimulant, methylphenidate. This document delves into the metabolic pathways of methylphenidate, presents detailed experimental protocols for the quantification of its major metabolite, and furnishes tabulated quantitative data from various bioanalytical studies. Furthermore, this guide offers visual representations of the metabolic signaling pathway and a typical experimental workflow to facilitate a deeper understanding of the analytical processes involved.

Introduction

Methylphenidate (MPH), commonly known by its brand name Ritalin, is a cornerstone in the treatment of Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Following administration, methylphenidate is extensively metabolized in the human body, with the vast majority being converted to its inactive metabolite, α-phenyl-2-piperidine acetic acid, or ritalinic acid (RA). The quantification of ritalinic acid in biological matrices such as urine, plasma, and oral fluid is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

To achieve the high accuracy and precision required in these bioanalytical assays, stable isotope-labeled internal standards are indispensable. This compound is the deuterated analog of the primary metabolite of the therapeutically active d-threo-enantiomer of methylphenidate. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the reliable quantification of ritalinic acid. This guide will explore the technical details of its application.

Metabolic Pathway of Methylphenidate

The primary metabolic transformation of methylphenidate to ritalinic acid is a hydrolysis reaction predominantly catalyzed by the enzyme carboxylesterase 1 (CES1), which is mainly found in the liver[1]. This enzymatic conversion is highly efficient, with approximately 60-80% of an administered dose of methylphenidate being excreted in the urine as ritalinic acid within 48 hours[1]. The metabolic process is also stereoselective, favoring the hydrolysis of the l-threo-enantiomer of methylphenidate[1].

Minor metabolic pathways for methylphenidate also exist, including microsomal oxidation to 6-oxo-methylphenidate and aromatic hydroxylation to p-hydroxy-methylphenidate[1]. These metabolites are also subsequently de-esterified to their corresponding ritalinic acid analogs[1].

Methylphenidate Metabolic Pathway Metabolic Pathway of Methylphenidate to Ritalinic Acid Methylphenidate Methylphenidate Ritalinic_Acid d-erythro-Ritalinic Acid (Major Metabolite) Methylphenidate->Ritalinic_Acid Hydrolysis Other_Metabolites Minor Metabolites (e.g., 6-oxo-methylphenidate, p-hydroxy-methylphenidate) Methylphenidate->Other_Metabolites CES1 Carboxylesterase 1 (CES1) (Liver) CES1->Ritalinic_Acid Catalyzes

Figure 1: Metabolic Pathway of Methylphenidate.

The Role of Deuterated Internal Standards

In quantitative bioanalysis using LC-MS/MS, variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response can lead to inaccurate results. A deuterated internal standard, such as this compound, is chemically identical to the analyte of interest (ritalinic acid) but has a different mass due to the replacement of hydrogen atoms with deuterium.

When added to a biological sample at a known concentration at the beginning of the analytical process, the deuterated standard co-elutes with the target analyte and experiences the same experimental variations. By measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard, these variations can be normalized, leading to highly accurate and precise quantification.

Quantitative Data for Ritalinic Acid Analysis

The following tables summarize quantitative data from various studies on the analysis of ritalinic acid in different biological matrices using LC-MS/MS with deuterated internal standards.

Table 1: Linearity Ranges for Ritalinic Acid Quantification

Biological MatrixLinearity Range (ng/mL)Reference
Blood/Plasma10 - 1500[2]
Blood0.5 - 500[3][4]
Oral Fluid0.25 - 125[2]
Oral Fluid0.5 - 50[5]
Urine5 - 5000 (µg/L)

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ritalinic Acid

Biological MatrixLOD (ng/mL)LOQ (ng/mL)Reference
Oral Fluid0.20.5[6]
Blood0.1 (for RA)0.5[4]
Oral Fluid0.50.5[5]
Urine5 (µg/L)100 (µg/L)

Experimental Protocols

The following is a representative, detailed methodology for the quantification of ritalinic acid in a biological matrix (e.g., plasma) using this compound as an internal standard, based on common practices cited in the literature.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of a protein precipitating agent, such as an aqueous solution of zinc sulfate in methanol, to the sample[2].

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation.

  • Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

    • Mobile Phase A: An aqueous solution with a modifier like 0.1% formic acid or ammonium formate.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol with a similar modifier.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

Tandem Mass Spectrometry (MS/MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of ritalinic acid and its deuterated internal standard.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For example:

    • Ritalinic Acid: m/z 220.1 → m/z 84.1

    • This compound: m/z 230.2 → 93.1[7]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of ritalinic acid in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow Analytical Workflow for Ritalinic Acid Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with This compound Biological_Sample->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Figure 2: Experimental Workflow for Ritalinic Acid Quantification.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the study of methylphenidate. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data on the primary metabolite, ritalinic acid. The methodologies outlined in this guide provide a robust framework for the bioanalysis of this important compound, contributing to a better understanding of the pharmacokinetics of methylphenidate and aiding in the development of safer and more effective therapeutic strategies.

References

The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the gold standard for its sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2]

This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry. It details their advantages over traditional internal standards, presents quantitative data to support these claims, and offers detailed experimental protocols for their application in key research areas.

Core Principles: The "Gold Standard" of Internal Standardization

The fundamental principle of using a deuterated internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[3] By replacing hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[3] This mass shift allows for differentiation between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[3]

This co-elution and analogous behavior are crucial for compensating for various sources of error that can compromise data quality, including:

  • Matrix Effects: Complex biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.[3][4]

  • Sample Preparation Variability: The recovery of an analyte from a biological matrix can vary between samples. A deuterated internal standard, added at the beginning of the sample preparation process, tracks these potential losses.[3]

  • Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations.[3]

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle yet significant changes in a molecule's physicochemical properties, primarily due to the increased mass. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "Kinetic Isotope Effect" (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate.[2] This is a key principle in using deuterated compounds to enhance metabolic stability in drug development.[2] Additionally, a "chromatographic isotope effect" may be observed, where deuterated compounds exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[2][5]

Quantitative Data Presentation: The Performance Advantage

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages over structural analogs or methods without an internal standard.[3]

Performance MetricWith Deuterated Internal StandardWith Structural Analog Internal StandardImpact of Deuterated Standard
Accuracy (% Bias) Typically <5%Can be >20%Significantly improved accuracy due to better compensation for matrix effects and sample loss.
Precision (%CV) Typically <10%[6]Can be >15%[6]Results in significantly better precision as it more closely tracks the analyte's behavior.[6]
Recovery Variability (%CV) Low (<10%)[6]Higher (>15%)[6]More reliable tracking of analyte recovery throughout sample preparation.[6]
Matrix Effect (% Suppression/Enhancement) Effectively compensated (<5% difference between analyte and IS)[6]Inconsistent compensation (can be >20% difference)[6]The near-identical nature of the deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[6]

Visualizing the Workflow and Rationale

To better understand the application and benefits of deuterated standards, the following diagrams illustrate key processes.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Spike with Deuterated IS sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

A typical workflow for a bioanalytical assay using a deuterated internal standard.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_dis With Deuterated Internal Standard analyte_only Analyte ion_suppression Ion Suppression (Matrix Effect) analyte_only->ion_suppression low_signal Reduced MS Signal (Inaccurate Result) ion_suppression->low_signal analyte_is Analyte + Deuterated IS (Co-eluting) ion_suppression_both Ion Suppression (Affects both equally) analyte_is->ion_suppression_both ratio_stable Peak Area Ratio (Analyte / IS) Remains Constant ion_suppression_both->ratio_stable accurate_quant Accurate Quantification ratio_stable->accurate_quant troubleshooting_workflow start Inaccurate Quantification check_coelution Check for Co-elution of Analyte and IS start->check_coelution check_purity Verify IS Purity (Isotopic and Chemical) start->check_purity check_exchange Assess for Deuterium Exchange start->check_exchange adjust_chrom Adjust Chromatography (e.g., different column, gradient) check_coelution->adjust_chrom Separation Observed new_is Source Higher Purity IS or use ¹³C/¹⁵N IS check_purity->new_is Impurity Detected stabilize_label Use IS with more stable label position Adjust pH of solutions check_exchange->stabilize_label Exchange Confirmed

References

D-erythro-Ritalinic acid-d10 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-Ritalinic acid-d10, a deuterated internal standard essential for the accurate quantification of D-erythro-Ritalinic acid in complex biological matrices. This document outlines the material's specifications, analytical methodologies for its use, and relevant metabolic context.

Compound Specifications

This compound is a stable isotope-labeled analog of D-erythro-Ritalinic acid, the primary metabolite of the erythro-isomers of methylphenidate. Its use as an internal standard in analytical methods, particularly those employing mass spectrometry, allows for the correction of matrix effects and variations in sample processing, leading to more precise and accurate quantification of the target analyte.[1]

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart.

PropertyValueSource(s)
Chemical Name (2R)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acidLGC Standards
Synonyms (αR,2S)-rel-Phenyl-2-piperidineacetic Acid-d10; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10Dove Research & Analytics[2]
Molecular Formula C₁₃H₇D₁₀NO₂Pharmaffiliates[1]
Molecular Weight 229.34 g/mol Pharmaffiliates[1]
CAS Number 1330166-48-7 (for DL-erythro Ritalinic Acid-d10)Dove Research & Analytics[2]
Appearance White SolidDove Research & Analytics[3]
Storage 2-8°C Refrigerator or FreezeDove Research & Analytics[3], Cerilliant[4]
Applications Labeled metabolite of Methylphenidate, internal standard for GC/MS and LC/MS applicationsDove Research & Analytics[3], Cerilliant[4]
PropertyValueSource(s)
Chemical Name (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acidVulcanchem[5]
Molecular Formula C₁₃H₁₇NO₂Vulcanchem[5]
Molecular Weight 219.28 g/mol Vulcanchem[5]
CAS Number 783256-74-6Benchchem[1]

Metabolic Pathway and Significance

Methylphenidate contains two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo-enantiomers are the therapeutically active components.[1] The primary metabolic pathway for methylphenidate is the hydrolysis of the ester group to form ritalinic acid, a reaction catalyzed mainly by carboxylesterase 1 (CES1) in the liver.[1][6] The erythro-isomers of methylphenidate are associated with toxic effects rather than therapeutic benefits.[1] Therefore, the specific quantification of D-erythro-Ritalinic acid is crucial in pharmacokinetic and toxicological studies.

Metabolic Pathway of Methylphenidate to Ritalinic Acid MP Methylphenidate (d,l-erythro and d,l-threo isomers) RA Ritalinic Acid (d,l-erythro and d,l-threo isomers) MP->RA Hydrolysis CES1 Carboxylesterase 1 (CES1) (Liver) CES1->MP

Metabolic conversion of Methylphenidate to Ritalinic Acid.

Experimental Protocols for Quantification

The accurate quantification of D-erythro-Ritalinic acid in biological samples like blood, plasma, or urine necessitates the use of a robust analytical method, typically involving chromatographic separation coupled with mass spectrometric detection. This compound serves as an ideal internal standard for these assays.

Sample Preparation

The initial step involves the extraction of the analyte and internal standard from the biological matrix. Common techniques include:

  • Protein Precipitation: This method involves adding a solvent like acetonitrile or methanol to the sample to precipitate proteins, which are then removed by centrifugation.

  • Solid-Phase Extraction (SPE): SPE provides a more specific cleanup by retaining the analytes on a solid sorbent while impurities are washed away. The analytes are then eluted with a suitable solvent. For ritalinic acid, samples can be washed with a solution of 5% methanol and 2% acetic acid in water, followed by elution with 50% methanol and 2% acetic acid in water.[7]

Sample Preparation Workflow cluster_0 Biological Sample cluster_1 Extraction cluster_2 Final Sample Sample Blood, Plasma, or Urine IS_Spike Spike with This compound Sample->IS_Spike Extraction Protein Precipitation or Solid-Phase Extraction IS_Spike->Extraction Final_Extract Cleaned Extract Extraction->Final_Extract

General workflow for biological sample preparation.
Chromatographic Separation

Chiral separation is essential to distinguish D-erythro-Ritalinic acid from its other stereoisomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are commonly employed.

  • Liquid Chromatography (LC): Chiral stationary phases, such as those based on vancomycin or α1-acid glycoprotein, are used for the enantioselective separation of ritalinic acid isomers.[8][9]

  • Supercritical Fluid Chromatography (SFC): SFC can be an alternative technique for the chiral separation of methylphenidate and its metabolites.[10]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analysis is typically performed in positive ion mode using electrospray ionization (ESI).

The following table lists example mass transitions that can be monitored, although these may need to be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
dl-threo-Ritalinic acid234.284.1
Ritalinic acid-d4 (IS)224.288.1
dl-threo-Methylphenidate234.284.2
Methylphenidate-d4 (IS)238.288.1

Note: The specific mass transitions for this compound would need to be determined empirically but are expected to be shifted by the mass of the deuterium labels compared to the unlabeled compound.

Analytical Workflow SamplePrep Sample Preparation Chromatography Chiral LC or SFC SamplePrep->Chromatography Injection MassSpec Tandem Mass Spectrometry (MS/MS) Chromatography->MassSpec Ionization DataAnalysis Data Analysis (Quantification) MassSpec->DataAnalysis Detection

High-level overview of the analytical procedure.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in validated analytical methods ensures the generation of high-quality, reliable data for the quantification of D-erythro-Ritalinic acid. This guide provides a foundational understanding of its properties and application in experimental settings. For specific analytical method development, further optimization of sample preparation, chromatography, and mass spectrometry parameters is recommended.

References

Commercial Availability and Procurement of D-erythro-Ritalinic acid-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accessibility of isotopically labeled standards is crucial for pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the commercial availability of D-erythro-Ritalinic acid-d10, a deuterated metabolite of methylphenidate.

Commercial Availability

This compound is available from several specialized chemical suppliers. The compound, identified by CAS number 1330166-48-7, is primarily used as a labeled internal standard in analytical and forensic toxicology applications.[1][2] Below is a summary of suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
Pharmaffiliates This compound1330166-48-7C13H7D10NO2229.34High PurityInquire for details
LGC Standards DL-erythro Ritalinic Acid-d10 (Major)1330180-60-3Not specifiedNot specifiedNot specified1 mg
Coompo Research Chemicals DL-erythro Ritalinic Acid-d10 (Major)1330166-48-7C13H7D10NO2229.3498%1mg, 10mg
Invivochem This compound1330166-48-7Not specifiedNot specifiedNot specifiedInquire for details

Note: LGC Standards lists the DL-erythro racemate. Researchers requiring the specific D-erythro isomer should verify the product specifications with the supplier. Some suppliers may require documentation for the purchase of this controlled substance.

Procurement Workflow

The process of acquiring this compound for research purposes follows a standard procurement workflow for chemical reference standards. This involves identifying suppliers, requesting quotations, providing necessary documentation, and arranging for shipment and receipt.

Procurement_Workflow A Identify Requirement (this compound) B Search for Suppliers (e.g., Pharmaffiliates, LGC Standards) A->B Search C Request Quotation (Specify quantity and required purity) B->C Inquiry D Supplier Provides Quote (Includes price, availability, lead time) C->D Response E Internal Approval (Purchase requisition) D->E Review F Submit Purchase Order & Required Documentation E->F Authorize G Supplier Processing & Shipment F->G Order H Receive & Verify Compound (Check CoA and material integrity) G->H Deliver

Procurement workflow for this compound.

Experimental Protocols

While specific synthesis protocols for this compound are not publicly detailed by commercial suppliers, the general synthesis of ritalinic acid and its stereoisomers is documented in scientific literature and patents. The synthesis of methylphenidate and its metabolites often involves the resolution of racemic mixtures to isolate the desired stereoisomers. For instance, processes for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acids have been described. These methods typically involve crystallization and separation techniques to isolate the desired enantiomer.

The deuterated form, this compound, is synthesized using deuterated starting materials or through isotopic exchange reactions. The precise methodology is proprietary to the manufacturers.

Application in Research

This compound serves as an ideal internal standard for quantitative analysis of ritalinic acid in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. As a metabolite of methylphenidate, its analysis is critical in pharmacokinetic studies, drug metabolism research, and forensic toxicology to monitor the use and abuse of methylphenidate.[4]

References

An In-depth Technical Guide to the Stereoisomers of Ritalinic Acid and Their Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), marketed under trade names like Ritalin and Concerta, is a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a chiral drug, MPH contains two stereogenic centers, resulting in four distinct stereoisomers. The pharmacological activity of MPH is primarily attributed to its d-threo-enantiomer, which functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Upon administration, MPH is extensively metabolized to its primary metabolite, ritalinic acid (RA).[3][4][5] This metabolic process is highly stereoselective and has significant implications for the pharmacokinetics and therapeutic efficacy of the parent drug.[3][6] This technical guide provides a comprehensive overview of the stereoisomers of ritalinic acid, their pharmacological and metabolic significance, and the analytical methodologies used for their characterization.

Stereochemistry of Ritalinic Acid

Similar to its parent compound, ritalinic acid possesses two chiral centers, giving rise to four stereoisomers: d-threo-ritalinic acid, l-threo-ritalinic acid, d-erythro-ritalinic acid, and l-erythro-ritalinic acid.[2] The threo diastereomers are the relevant metabolites in clinical and forensic contexts as commercial MPH formulations are composed of the racemic mixture of d,l-threo-MPH.[2][7] The erythro isomers are generally associated with toxic effects and are not the focus of therapeutic formulations.[2]

Significance of Ritalinic Acid Stereoisomers

Pharmacological Inactivity

The primary significance of ritalinic acid and its stereoisomers lies not in their own pharmacological activity, but in what their presence reveals about the metabolism of methylphenidate. Ritalinic acid is considered a pharmacologically inactive metabolite.[3][4][6] Its formation represents the primary elimination pathway for methylphenidate.[8]

Stereoselective Metabolism of Methylphenidate

The conversion of methylphenidate to ritalinic acid is a critical step in its disposition and is characterized by profound stereoselectivity. This metabolic pathway is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[3][6]

CES1 demonstrates a strong preference for the hydrolysis of the l-threo-enantiomer of methylphenidate over the therapeutically active d-threo-enantiomer.[3][6][9] This stereoselective metabolism results in a significantly faster clearance of l-threo-MPH from the body.[9] Consequently, the more potent d-threo-MPH has a longer half-life and higher plasma concentrations, which is crucial for its therapeutic effect.[3][7] The analysis of the enantiomeric ratio of ritalinic acid in biological samples can, therefore, provide valuable insights into the pharmacokinetics of methylphenidate in an individual.

cluster_0 Methylphenidate Stereoisomers cluster_1 Metabolism cluster_2 Ritalinic Acid Stereoisomers d-threo-MPH d-threo-Methylphenidate (Active) CES1 Carboxylesterase 1 (CES1) d-threo-MPH->CES1 Slower Hydrolysis l-threo-MPH l-threo-Methylphenidate (Less Active) l-threo-MPH->CES1 Preferential Hydrolysis d-threo-RA d-threo-Ritalinic Acid (Inactive) CES1->d-threo-RA l-threo-RA l-threo-Ritalinic Acid (Inactive) CES1->l-threo-RA

Stereoselective metabolism of methylphenidate to ritalinic acid.

Quantitative Data

The stereoselective metabolism of methylphenidate leads to significant differences in the plasma concentrations of its enantiomers and their corresponding ritalinic acid metabolites. The following table summarizes key quantitative findings from pharmacokinetic studies.

ParameterValueSignificanceReference
d-threo-RA vs. d-threo-MPH Plasma Concentration d-threo-RA concentrations are on average 25-fold higher (range 6-126) than d-threo-MPH concentrations.Highlights the extensive metabolism of the active MPH enantiomer to its inactive metabolite.[2][7]
CES1 Stereoselectivity The rate of hydrolysis of l-threo-MPH by CES1 is 6-7 times higher than for d-threo-MPH.Explains the rapid clearance of the less active l-enantiomer and the resulting enrichment of the active d-enantiomer in plasma.[7]
Urinary Excretion 60-80% of an administered dose of MPH is excreted in the urine as ritalinic acid.Confirms that hydrolysis to ritalinic acid is the major metabolic pathway for methylphenidate.[3][4]

Experimental Protocols

The analysis of ritalinic acid stereoisomers is crucial for pharmacokinetic studies and forensic toxicology. This requires chiral separation techniques, most commonly high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS).[10][11][12]

Protocol: Chiral Separation of Ritalinic Acid Stereoisomers by HPLC-UV

This protocol is a representative method for the chiral separation of ritalinic acid enantiomers in a research setting.

1. Objective: To separate and quantify d-threo- and l-threo-ritalinic acid from a biological matrix.

2. Materials and Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® V2 column (15 cm x 4.6 mm, 5 µm particle size).[13]

  • Guard Column: CHIROBIOTIC T2 guard column (2 cm x 4 mm).[13]

  • Chemicals: Methanol (HPLC grade), ammonium acetate, ritalinic acid standards.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges for sample clean-up.

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM ammonium acetate (pH 4.1) and methanol (7:93 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Detection: UV at 230 nm.[13]

  • Injection Volume: 2 µL.[13]

4. Sample Preparation (Solid-Phase Extraction):

  • Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of 100 mM phosphate buffer.

  • Loading: Load the pre-treated biological sample (e.g., plasma or urine) onto the column.

  • Washing: Wash the column with 1 mL of 100 mM acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 2% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

5. Data Analysis:

  • Identify the peaks for d- and l-threo-ritalinic acid based on the retention times of the analytical standards.

  • Construct a calibration curve using the standards to quantify the concentration of each enantiomer in the samples.

cluster_workflow Experimental Workflow for Ritalinic Acid Stereoisomer Analysis SampleCollection 1. Sample Collection (e.g., Blood Plasma) SamplePrep 2. Sample Preparation (Solid-Phase Extraction) SampleCollection->SamplePrep Pre-treatment ChiralHPLC 3. Chiral HPLC Separation SamplePrep->ChiralHPLC Injection MS_Detection 4. Mass Spectrometry Detection ChiralHPLC->MS_Detection Elution DataAnalysis 5. Data Analysis MS_Detection->DataAnalysis Data Acquisition Quantification 6. Quantification of Stereoisomers DataAnalysis->Quantification Calibration

Workflow for the analysis of ritalinic acid stereoisomers.

Conclusion

The stereoisomers of ritalinic acid are primarily significant as biomarkers of the stereoselective metabolism of methylphenidate. While pharmacologically inactive, their enantiomeric ratio in biological fluids provides a window into the activity of the CES1 enzyme and the pharmacokinetic profile of the therapeutically important d-threo-methylphenidate. Accurate and robust analytical methods for the chiral separation of ritalinic acid stereoisomers are therefore essential for clinical and forensic research, aiding in the understanding of interindividual variability in drug response and the optimization of ADHD therapy.

References

The Pharmacokinetics of Methylphenidate and its Primary Metabolite, Ritalinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of methylphenidate (MPH) and its main metabolite, ritalinic acid (RA). It delves into the absorption, distribution, metabolism, and excretion of these compounds, with a focus on their stereoselective nature and the impact of different formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development.

Introduction

Methylphenidate is a central nervous system stimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] It is a chiral compound, with the d-threo-enantiomer being the more pharmacologically active component compared to the l-threo-enantiomer.[2][3] The pharmacokinetics of methylphenidate are complex, characterized by significant interindividual variability and stereoselective metabolism.[3] The primary metabolic pathway involves the de-esterification of MPH to the inactive metabolite, ritalinic acid, a process predominantly mediated by the enzyme carboxylesterase 1 (CES1).[1][4] Understanding the pharmacokinetic profiles of both methylphenidate and ritalinic acid is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Absorption

Oral administration of methylphenidate results in its rapid and almost complete absorption from the gastrointestinal tract, primarily in the small intestine.[5][6] However, due to extensive first-pass metabolism, the absolute oral bioavailability of the more active d-methylphenidate is relatively low. In children, the absolute oral bioavailability of d-methylphenidate is approximately 22 ± 8%, while for l-methylphenidate it is only 5 ± 3%.[2] In healthy adult volunteers, the absolute bioavailability of d-MPH was found to be 0.23 and that of l-MPH was 0.05 after oral administration of a dl-MPH formulation.[7]

The formulation of the drug product significantly influences its absorption profile. Immediate-release (IR) tablets typically reach peak plasma concentrations (Tmax) within 1 to 3 hours.[6][8] In contrast, extended-release (ER) formulations are designed to provide a slower and more sustained release of the drug.[9] Some ER formulations produce a bimodal plasma concentration-time profile, with two distinct peaks occurring approximately four hours apart, mimicking the administration of two doses of an immediate-release formulation.[2][10]

Distribution

Following absorption, methylphenidate is distributed throughout the body. The binding of methylphenidate to plasma proteins is low, ranging from 10% to 33%.[2] The volume of distribution (Vd) differs between the two enantiomers, with values of 2.65 ± 1.11 L/kg for d-methylphenidate and 1.80 ± 0.91 L/kg for l-methylphenidate.[2] The d-enantiomer readily crosses the blood-brain barrier to exert its effects on the central nervous system, whereas the l-enantiomer does not significantly penetrate the CNS.[10]

Metabolism

The metabolism of methylphenidate is a critical determinant of its pharmacokinetic profile and is characterized by its stereoselectivity.

Primary Metabolic Pathway

The main metabolic transformation of methylphenidate is its de-esterification to the pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid.[2][4] This hydrolysis is primarily catalyzed by the carboxylesterase 1 (CES1) enzyme, which is predominantly expressed in the liver.[1][4] CES1 exhibits a significantly higher catalytic efficiency for the l-enantiomer of methylphenidate, leading to its more rapid clearance from the body.[11][12] The catalytic efficiency (kcat/Km) of CES1A1 for l-methylphenidate is approximately 6 to 7 times greater than that for d-methylphenidate.[11][12] This stereoselective metabolism results in a profound distortion of the d/l enantiomeric ratio in plasma following oral administration, with much higher concentrations of the d-isomer being observed.[7][13]

Metabolic Pathway of Methylphenidate Metabolic Pathway of Methylphenidate MPH dl-threo-Methylphenidate dMPH d-threo-Methylphenidate (Pharmacologically Active) MPH->dMPH Separation lMPH l-threo-Methylphenidate MPH->lMPH Separation CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) dMPH->CES1 lMPH->CES1 Preferential Metabolism dRA d-Ritalinic Acid (Inactive) CES1->dRA De-esterification lRA l-Ritalinic Acid (Inactive) CES1->lRA De-esterification

Caption: Metabolic conversion of methylphenidate enantiomers to ritalinic acid by CES1.

Minor Metabolic Pathways

In addition to the primary de-esterification pathway, minor metabolic routes for methylphenidate include microsomal oxidation and aromatic hydroxylation, leading to the formation of inactive metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate, respectively.[4] These minor metabolites and their subsequent de-esterified products account for a small percentage of the administered dose.[4]

Excretion

The elimination of methylphenidate and its metabolites primarily occurs through the kidneys. Following oral administration of an immediate-release formulation, approximately 78% to 97% of the dose is excreted in the urine within 48 to 96 hours.[2] A very small amount, between 1% and 3%, is excreted in the feces.[2] The vast majority of the excreted dose is in the form of ritalinic acid, which accounts for 60% to 86% of the urinary metabolites.[2] Less than 1% of the administered dose is excreted as unchanged methylphenidate.[2] The half-life of ritalinic acid is approximately 3 to 4 hours.[2]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for methylphenidate and ritalinic acid based on data from various studies.

Table 1: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Adults (Oral Administration)

Parameterd-Methylphenidatel-MethylphenidateReference(s)
Tmax (hours) 1.9 (IR)-[9]
4.7 (ER)-[9]
Cmax (ng/mL) 9.1 (10 mg dose)-[5]
Half-life (t½) (hours) 2.5 ± 0.8 (Children)-[2]
3.5 ± 1.9 (Adults)-[2]
AUC (ng·h/mL) 53.3 (CES1 variant)-[5]
21.4 (CES1 normal)-[5]
Volume of Distribution (Vd) (L/kg) 2.65 ± 1.111.80 ± 0.91[2]
Systemic Clearance (CL/F) (L/h/kg) 0.40 ± 0.120.73 ± 0.28[2]
Absolute Bioavailability (F) 0.22 ± 0.08 (Children)0.05 ± 0.03 (Children)[2]
0.23 (Adults)0.05 (Adults)[13]

Table 2: Pharmacokinetic Parameters of Ritalinic Acid

ParameterValueReference(s)
Half-life (t½) (hours) 3 - 4[2]
Urinary Excretion (% of dose) 60 - 86[2]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. A typical pharmacokinetic study of methylphenidate involves the following components:

Study Design

Most studies utilize a randomized, crossover design where healthy volunteers or patients with ADHD receive different formulations of methylphenidate (e.g., immediate-release, extended-release, intravenous) on separate occasions, with a washout period between administrations.[7][13]

Subjects

Study populations typically consist of healthy adult volunteers or children and adolescents diagnosed with ADHD.[7][14] Key demographic information such as age, weight, and sex are recorded. For studies investigating genetic influences, subjects may be genotyped for variations in the CES1 gene.[5]

Dosing and Administration

Subjects are administered a single oral dose of a specific methylphenidate formulation.[15] For intravenous administration studies, a sterile solution of methylphenidate is infused over a defined period.[13]

Sample Collection

Serial blood samples are collected at predetermined time points before and after drug administration (e.g., predose, and at various intervals up to 16 or 24 hours post-dose).[13][16] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Urine samples are also collected over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.[13]

Bioanalytical Methods

The quantification of methylphenidate and ritalinic acid enantiomers in plasma and urine is typically performed using validated, sensitive, and specific analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][16] These methods allow for the simultaneous determination of the d- and l-enantiomers of both the parent drug and its metabolite.

Experimental Workflow for a Methylphenidate Pharmacokinetic Study Experimental Workflow for a Methylphenidate Pharmacokinetic Study cluster_0 Pre-Study cluster_1 Study Conduct cluster_2 Analysis cluster_3 Data Interpretation SubjectScreening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent SubjectScreening->InformedConsent Randomization Randomization to Treatment Sequence InformedConsent->Randomization Dosing Drug Administration (e.g., Oral MPH) Randomization->Dosing SampleCollection Serial Blood & Urine Sample Collection Dosing->SampleCollection SampleProcessing Sample Processing (Plasma/Urine Separation) SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis (Quantification of MPH & RA) SampleProcessing->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis StatisticalAnalysis Statistical Analysis PK_Analysis->StatisticalAnalysis Report Final Report StatisticalAnalysis->Report

Caption: A typical workflow for a clinical study investigating methylphenidate pharmacokinetics.

Conclusion

The pharmacokinetics of methylphenidate and its metabolite ritalinic acid are complex and influenced by factors such as stereochemistry, drug formulation, and genetic variations in metabolizing enzymes like CES1. A thorough understanding of these pharmacokinetic principles is essential for the rational development of new methylphenidate formulations and for the optimization of therapeutic strategies in the treatment of ADHD and narcolepsy. This guide provides a foundational overview of these critical aspects to aid researchers and drug development professionals in their endeavors.

References

Methodological & Application

Application Note: D-erythro-Ritalinic Acid-d10 for the Quantitative Analysis of Ritalinic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Pharmacokinetic and toxicological monitoring often requires the accurate quantification of its primary, pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[1][3][4] Ritalinic acid accounts for approximately 60-86% of an administered dose of methylphenidate excreted in urine, making it a key biomarker for compliance and metabolism studies.[2][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification of drugs and their metabolites in complex biological matrices.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating matrix effects and ensuring high accuracy and precision.[7][8][9] D-erythro-Ritalinic acid-d10 (RA-d10) is an ideal SIL-IS for the quantitative analysis of ritalinic acid due to its similar chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, while being mass-distinct.[10] This application note provides a detailed protocol for the LC-MS/MS analysis of ritalinic acid in human plasma, using a simple protein precipitation method for sample preparation.

Metabolic Pathway of Methylphenidate

Methylphenidate is primarily metabolized in the liver via de-esterification by carboxylesterase 1 (CES1) to form ritalinic acid.[1][3] This biotransformation is the main clearance pathway for the drug.[1][4]

Metabolic Pathway Metabolism of Methylphenidate to Ritalinic Acid cluster_0 MPH Methylphenidate Enzyme Carboxylesterase 1 (CES1) (Hepatic De-esterification) MPH->Enzyme RA Ritalinic Acid (inactive metabolite) Enzyme->RA

Metabolism of Methylphenidate.

Experimental Protocol

This protocol outlines a method for the determination of ritalinic acid in plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Ritalinic Acid analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Zinc Sulfate

  • Ultrapure Water

  • Human Plasma (K2EDTA)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of ritalinic acid and RA-d10 in methanol.

  • Working Standard Solutions: Serially dilute the ritalinic acid stock solution with 50:50 methanol:water to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the RA-d10 stock solution in methanol.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the IS working solution in acetonitrile containing zinc sulfate.[5]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrument parameters. Optimization may be required depending on the specific instrumentation used.

ParameterCondition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ritalinic Acid220.184.125
Ritalinic Acid-d10230.194.125

Analytical Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Analytical Workflow LC-MS/MS Quantitative Workflow cluster_workflow Sample 1. Plasma Sample (Calibrator, QC, or Unknown) ISTD_Add 2. Add RA-d10 Internal Standard Sample->ISTD_Add Precip 3. Protein Precipitation (Acetonitrile + ZnSO4) ISTD_Add->Precip Centrifuge 4. Centrifugation Precip->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. LC-MS/MS Analysis Supernatant->Inject Data 7. Data Processing (Peak Integration) Inject->Data Quant 8. Quantification (Calibration Curve) Data->Quant Result 9. Final Concentration Report Quant->Result

General workflow for ritalinic acid analysis.

Results and Method Performance

The described method is validated according to established guidelines for bioanalytical method validation.[6][11] The use of this compound ensures the mitigation of matrix effects and provides reliable quantification.[8][10]

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration range in plasma.

ParameterRitalinic Acid in Plasma
Calibration ModelLinear, weighted by 1/x²
Linearity Range10 - 1500 ng/mL[5]
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL[5]
Limit of Detection (LOD)0.5 ng/mL[7]

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC30< 10%< 10%± 15%
Mid QC300< 10%< 10%± 15%
High QC1200< 10%< 10%± 15%
(Note: Data are representative values based on typical method performance.[10][12])

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of ritalinic acid in human plasma. The protocol utilizes a straightforward protein precipitation for sample cleanup and this compound as an internal standard to ensure high accuracy and precision. The method is suitable for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

References

Application Note: Quantitative Analysis of Ritalinic Acid in Human Urine using D-erythro-Ritalinic acid-d10 by GC/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-202512

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Gas Chromatography/Mass Spectrometry (GC/MS) method for the quantitative analysis of ritalinic acid, the primary metabolite of methylphenidate, in human urine. The method utilizes D-erythro-Ritalinic acid-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol involves a liquid-liquid extraction (LLE) followed by derivatization with trifluoroacetic anhydride (TFAA) to improve the chromatographic properties of the analyte. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Methylphenidate (commercially known as Ritalin®) is a central nervous system stimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Monitoring its major metabolite, ritalinic acid, is crucial for assessing patient compliance, conducting pharmacokinetic research, and in forensic investigations. Due to the polar nature of ritalinic acid, direct analysis by GC/MS is challenging. Therefore, a derivatization step is necessary to increase its volatility and improve chromatographic peak shape.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification. The SIL-IS co-elutes with the target analyte and experiences similar extraction and derivatization efficiencies, correcting for variations in sample preparation and instrument response. This leads to improved accuracy and reproducibility of the analytical results.[2][3] This document provides a detailed protocol for the extraction, derivatization, and GC/MS analysis of ritalinic acid in urine.

Experimental Protocol

This section outlines the complete methodology, from sample preparation to data analysis.

Materials and Reagents
  • Analytes and Standards: Ritalinic Acid, this compound (Internal Standard)

  • Solvents: Isopropyl alcohol, Chloroform, Ethyl Acetate (HPLC Grade)

  • Reagents: Sodium chloride (NaCl), Anhydrous Sodium Sulfate, Trifluoroacetic anhydride (TFAA)

  • Buffers: pH 7 Phosphate Buffer

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect 1 mL of human urine in a clean centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., at 1 µg/mL) to the urine sample.

  • pH Adjustment: Add 1 mL of pH 7 phosphate buffer and vortex for 10 seconds.

  • Salting-Out: Saturate the sample with sodium chloride to facilitate the extraction of the polar ritalinic acid.[4]

  • Extraction: Add 5 mL of isopropyl alcohol, cap the tube, and vortex vigorously for 2 minutes.[4]

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer (isopropyl alcohol) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[5]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. The TFAA reacts with the amine and carboxylic acid groups of ritalinic acid to form a more volatile derivative.

  • Final Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in 50 µL of hexane for injection into the GC/MS system.[5]

GC/MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection: 1 µL, Splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The following ions should be monitored for the derivatized analyte and internal standard. Note: The exact m/z values will depend on the TFAA derivative structure and should be confirmed by analyzing a standard.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion (m/z)
Ritalinic Acid-TFA DerivativeAnalyte(Primary Fragment Ion)(Secondary Fragment Ion)
Ritalinic Acid-d10-TFA DerivativeInternal Standard(Primary Fragment Ion + 10 amu)(Secondary Fragment Ion + 10 amu)

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow Figure 1: GC/MS Workflow for Ritalinic Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Reporting Sample 1. Urine Sample (1 mL) Spike 2. Spike with Ritalinic Acid-d10 IS Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap1 4. Evaporate to Dryness Extract->Evap1 Deriv 5. Add TFAA & Heat Evap1->Deriv Evap2 6. Evaporate Reagent Deriv->Evap2 Recon 7. Reconstitute in Hexane Evap2->Recon Inject 8. Inject into GC/MS Recon->Inject Acquire 9. Acquire Data (SIM Mode) Inject->Acquire Report 10. Quantify & Report Results Acquire->Report

Caption: Figure 1: GC/MS Workflow for Ritalinic Acid Analysis.

Results and Performance Characteristics

The performance of this method should be validated according to established guidelines. The following table summarizes the expected quantitative performance characteristics for the analysis of ritalinic acid using a GC/MS system.

ParameterSpecificationDescription
Linear Range 10 - 1500 ng/mLThe concentration range over which the method is accurate and precise.[3]
Limit of Detection (LOD) 5 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) 10 ng/mLThe lowest concentration of analyte that can be accurately quantified.[6]
Precision (CV%) < 15%The coefficient of variation for replicate measurements.[5]
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value.
Recovery > 85%The efficiency of the extraction process.

Conclusion

The described GC/MS method provides a reliable and sensitive approach for the quantification of ritalinic acid in urine. The protocol, which incorporates liquid-liquid extraction and chemical derivatization, is optimized for the specific chemical properties of the analyte.[1][4] The use of this compound as an internal standard is essential for achieving the high levels of accuracy and precision required in clinical and forensic settings. This application note serves as a comprehensive guide for researchers and laboratory professionals implementing this analysis.

References

Application Note: High-Precision Quantification of D-erythro-Ritalinic Acid in Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-erythro-Ritalinic acid is the primary, pharmacologically inactive metabolite of D-threo-methylphenidate (Ritalin®), a central nervous system stimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Accurate quantification of D-erythro-Ritalinic acid in biological samples such as plasma, blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2] The inherent variability of sample preparation and potential for matrix effects in mass spectrometry necessitates the use of a stable, reliable internal standard.[3] D-erythro-Ritalinic acid-d10, a deuterated analog, serves as an ideal internal standard for isotope dilution mass spectrometry, ensuring high accuracy and precision.[4] Its co-elution with the native analyte and similar behavior during extraction and ionization effectively compensates for analytical variability.[3]

This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of D-erythro-Ritalinic acid in human plasma, utilizing this compound as an internal standard.

Principle of Internal Standardization

The core principle of using a stable isotope-labeled internal standard (SIL-IS) like this compound is that it behaves nearly identically to the analyte of interest (D-erythro-Ritalinic acid) throughout the entire analytical process (extraction, chromatography, and ionization). Because the SIL-IS is added at a known, constant concentration to every sample, calibrator, and quality control sample, any loss or variation during sample processing affects both the analyte and the internal standard proportionally. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which nullifies variations and leads to highly reliable results.[1]

G cluster_process Analytical Process cluster_quant Quantification Analyte Analyte (Unknown Amount) Prep Sample Prep (Extraction) Analyte->Prep IS IS (d10) (Known Amount) IS->Prep LC LC Separation Prep->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Principle of Isotope Dilution Internal Standardization.

Experimental Protocol

This protocol is designed for the quantification of D-erythro-Ritalinic acid in human plasma.

1. Materials and Reagents

  • D-erythro-Ritalinic acid certified reference standard

  • This compound certified reference standard[5]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Zinc Sulfate

  • Water (Deionized, 18 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-erythro-Ritalinic acid in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.[5]

  • Analyte Working Solutions (for Calibration Curve): Serially dilute the Analyte Stock Solution with 50:50 Methanol:Water to prepare a series of working standards for the calibration curve (e.g., ranging from 100 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (500 ng/mL): Dilute the Internal Standard Stock Solution in methanol.

3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting Ritalinic acid from plasma samples.[6][7]

G Plasma 1. Pipette 100 µL Plasma Sample Add_IS 2. Add 20 µL IS Working Solution (500 ng/mL) Plasma->Add_IS Vortex1 3. Vortex (5 seconds) Add_IS->Vortex1 Add_PPT 4. Add 200 µL Methanol with Zinc Sulfate Vortex1->Add_PPT Vortex2 5. Vortex (30 seconds) Add_PPT->Vortex2 Centrifuge 6. Centrifuge (10,000 x g, 5 min) Vortex2->Centrifuge Supernatant 7. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS System Supernatant->Inject

Workflow for Plasma Sample Preparation.

4. LC-MS/MS Instrumentation and Conditions The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System UPLC/HPLC System
Column Chiral Stationary Phase Column (e.g., Astec Chirobiotic V2) or suitable C18 column[5]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5]
Flow Rate 0.4 - 0.6 mL/min[5]
Gradient Optimized to separate the analyte from matrix interferences.
Injection Volume 5 - 20 µL[5]
Column Temperature 25-40 °C[5]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)[6][7]
Analysis Mode Multiple Reaction Monitoring (MRM)

5. Mass Spectrometer Transitions (MRM) The specific mass-to-charge (m/z) transitions must be optimized by infusing the pure analyte and internal standard solutions into the mass spectrometer. The following are representative transitions.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
D-erythro-Ritalinic acid220.083.7Quantifier[8]
D-erythro-Ritalinic acid220.0173.9Qualifier[8]
This compound230.0Dependent on d-label positionQuantifier

Note: The product ion for the d10-internal standard will be shifted and must be determined empirically.

Data Analysis and Method Validation

Calibration Curve A calibration curve is constructed by preparing standards in a blank biological matrix (e.g., drug-free plasma) at a minimum of five concentration levels. The curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the analyte. A linear regression with a 1/x or 1/x² weighting is typically applied. The calibration range for Ritalinic acid in plasma is often between 10-1500 ng/mL.[6]

Method Validation Parameters A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy & Precision Within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ)[5][9]
Recovery Consistent and reproducible across the concentration range. Recoveries of 45-59% have been reported for RA.[5]
Matrix Effect Assessed to ensure ionization suppression or enhancement is minimal and compensated for by the IS.[2][3]
Stability Analyte stability in matrix under various storage conditions (bench-top, freeze-thaw, long-term).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[5]

Illustrative Validation Data

Concentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
10 (LLOQ) 9.898.012.5
25 (Low QC) 26.1104.49.8
500 (Mid QC) 495.599.16.2
1200 (High QC) 1189.299.15.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The use of this compound as an internal standard provides a robust, reliable, and highly accurate method for the quantification of D-erythro-Ritalinic acid in biological matrices by LC-MS/MS. The stable isotope label ensures that variations during sample processing are effectively normalized, leading to high-quality data suitable for clinical and forensic applications.[4] Proper method development and validation are essential to guarantee performance that meets regulatory standards.

References

Chiral Separation of Ritalinic Acid Enantiomers Using D-erythro-Ritalinic Acid-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the chiral separation and quantification of ritalinic acid enantiomers in biological matrices, employing D-erythro-Ritalinic acid-d10 as an internal standard. This method is particularly relevant for pharmacokinetic studies, forensic toxicology, and drug metabolism research involving methylphenidate.

Introduction

Ritalinic acid is the primary metabolite of methylphenidate, a psychostimulant medication used to treat Attention-Deficit/Hyperactivity Disorder (ADHD). Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutic effects are primarily attributed to the d-threo isomer. Consequently, the stereoselective analysis of its major metabolite, ritalinic acid, is crucial for understanding the pharmacokinetics and metabolism of methylphenidate.

The accurate quantification of ritalinic acid enantiomers in biological samples such as plasma and whole blood presents analytical challenges. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring high accuracy and precision. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective determination of ritalinic acid.

Experimental Protocols

Materials and Reagents
  • Analytes: d-threo-Ritalinic acid, l-threo-Ritalinic acid

  • Internal Standard: this compound[1][2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Additives: Ammonium acetate, Acetic acid

  • Biological Matrix: Human plasma, whole blood

  • Solid Phase Extraction (SPE) Cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chiral HPLC Column (e.g., Astec® CHIROBIOTIC® V2, α1-acid glycoprotein column)[3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma or whole blood, add the internal standard solution (this compound).

  • Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture to remove interferences.

  • Elution: Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of ritalinic acid enantiomers and the internal standard are achieved using a chiral LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm[4]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.1)[5]. A typical gradient or isocratic elution can be optimized. For example, an isocratic elution with 93% methanol and 7% 20 mM ammonium acetate at pH 4.1.

    • Flow Rate: 1 mL/min[4]

    • Column Temperature: 25 °C[4]

    • Injection Volume: 2 µL[4]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for d-ritalinic acid, l-ritalinic acid, and this compound need to be determined by direct infusion of the individual compounds.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for the analysis of ritalinic acid enantiomers in biological matrices.[6][7][8][9][10]

Table 1: Method Validation Parameters for Ritalinic Acid Enantiomers

ParameterResult
Linearity Range0.5 - 500 ng/mL[6][7][8][9][10]
Limit of Detection (LOD)0.5 ng/mL[8][10]
Limit of Quantification (LOQ)0.5 ng/mL[8][10]
Accuracy89 - 94%[6][7][8][9]
Precision (CV%)< 15%[6][7][8][9]
Extraction Recovery> 79%[8][10]

Table 2: Representative Concentrations in Forensic Cases [6][7][8]

AnalyteConcentration Range (ng/g) in Postmortem Blood
d-methylphenidate5 - 58
l-methylphenidateUndetected - 48
Ritalinic Acid (d- and l-forms)10-20 times higher than methylphenidate, with roughly equal amounts of d- and l-forms.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of methylphenidate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Blood) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MS Chiral LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Metabolic_Pathway Methylphenidate d,l-threo-Methylphenidate Ritalinic_Acid d,l-threo-Ritalinic Acid Methylphenidate->Ritalinic_Acid Hydrolysis (Carboxylesterase 1)

References

Application Note and Protocol: Quantification of Ritalinic Acid in Urine Samples with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), commonly known by its brand name Ritalin, is a central nervous system stimulant prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Monitoring patient adherence and studying the pharmacokinetics of MPH often involves the analysis of its major metabolite, ritalinic acid (RA), in urine.[1][2] Approximately 80% of an oral dose of MPH is excreted in the urine as ritalinic acid.[1][3][4] Therefore, accurate and reliable quantification of RA is crucial for clinical and forensic toxicology, as well as in doping control.[2][3]

This application note provides a detailed protocol for the quantification of ritalinic acid in human urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, D-erythro-Ritalinic acid-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4][5]

Principle

The method employs a simple "dilute-and-shoot" approach or a more extensive solid-phase extraction (SPE) for sample preparation, followed by LC-MS/MS analysis. This compound is added to all samples, calibrators, and quality controls as an internal standard (IS) to ensure accurate quantification. Chromatographic separation is achieved on a reversed-phase HPLC column, and detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • Analytes and Internal Standard:

    • Ritalinic Acid (Cerilliant)[4]

    • This compound (Cerilliant)[4]

  • Solvents and Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (LC-MS grade)

    • Ammonium Formate (LC-MS grade)

    • β-glucuronidase (IMCSzyme®) for hydrolysis of glucuronide conjugates[4]

    • Sodium Phosphate Buffer

    • Drug-free human urine (UTAK)[4]

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented below. Method A is a simple dilution, while Method B involves enzymatic hydrolysis and solid-phase extraction for potentially improved sensitivity and removal of interferences.

Method A: Dilute-and-Shoot

  • Thaw urine samples, calibrators, and quality controls at room temperature.

  • Vortex each sample for 10 seconds.

  • Centrifuge the samples at 4000 rpm for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the working internal standard solution (this compound in LC-MS grade water or initial mobile phase).[5]

  • Vortex the mixture for 10 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Method B: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • To 30 µL of urine sample, add 120 µL of β-glucuronidase solution (e.g., IMCSzyme® diluted to 10,000 units/mL in 0.02 M sodium phosphate buffer, pH 7.5).[4]

  • Add 30 µL of a 1000 ng/mL this compound internal standard solution.[4]

  • Incubate the mixture at 60°C for 60 minutes to allow for enzymatic hydrolysis.[4]

  • Proceed with a solid-phase extraction method. A generic SPE protocol is outlined below; specific cartridges and reagents may require optimization.

    • Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load: Load the hydrolyzed sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

    • Elute: Elute the ritalinic acid and internal standard with 1 mL of methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the initial mobile phase (e.g., 10% methanol:90% water).[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: Agilent LC-MS/MS system or equivalent.[4]

  • Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 50 x 4.6 mm or equivalent.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 15 µL.[4]

  • Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.[4]

  • Mobile Phase B: 5 mM ammonium formate with 0.1% formic acid in 75:25 methanol:acetonitrile.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.01090
5.01090
5.19010
6.59010
  • Mass Spectrometer: Thermo Ultra LC-MS/MS system or equivalent triple quadrupole mass spectrometer.[4]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Ritalinic Acid220.184.135
This compound230.293.120

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described method, compiled from various validated studies.

ParameterResultReference
Linearity Range 100 - 100,000 ng/mL[4]
5 - 5,000 µg/L (ng/mL)[2]
0.5 - 500 ng/mL[5]
Correlation Coefficient (r²) > 0.99[2][4]
Limit of Detection (LOD) 5 µg/L (ng/mL)[2]
0.5 ng/mL[5]
Limit of Quantification (LOQ) 100 ng/mL[4]
100 µg/L (ng/mL)[2]
0.5 ng/mL[5]
Intra-assay Precision (%CV) < 6%[5]
< 8%[2]
< 12.5%[5]
Inter-assay Precision (%CV) < 6%[5]
< 8%[2]
Accuracy (Bias %) Within ± 15%[5]
≤ ± 20%[2]
-4.8 to -12.7%[5]
Recovery > 79%[5]

Visualized Workflows and Pathways

experimental_workflow sample Urine Sample Collection add_is Add this compound (IS) sample->add_is hydrolysis Enzymatic Hydrolysis (Optional) add_is->hydrolysis spe Solid-Phase Extraction (Optional) hydrolysis->spe reconstitute Reconstitution spe->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ritalinic Acid calibration->quantification report Final Report quantification->report

Caption: Overall experimental workflow for the quantification of ritalinic acid in urine.

logical_relationship cluster_analyte Analytes of Interest cluster_process Analytical Process cluster_output Quantitative Output RA Ritalinic Acid (Analyte) LC LC Separation (Co-elution) RA->LC IS Ritalinic Acid-d10 (Internal Standard) IS->LC MS MS Detection (Different m/z) LC->MS Ratio Peak Area Ratio (RA / IS) MS->Ratio Concentration Final Concentration Ratio->Concentration

Caption: Logical relationship for internal standard-based quantification.

Conclusion

The presented LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of ritalinic acid in urine samples. The incorporation of this compound as an internal standard is critical for achieving accurate and precise results, making this method suitable for a wide range of applications, including clinical diagnostics, forensic analysis, and research in drug metabolism and pharmacokinetics. The detailed protocols and performance data serve as a valuable resource for laboratories aiming to implement or validate their own ritalinic acid assays.

References

Application Notes: D-erythro-Ritalinic acid-d10 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylphenidate (MPH), commonly known by its brand name Ritalin, is a stimulant prescribed for Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] In forensic toxicology, detecting and quantifying MPH and its metabolites is crucial for assessing compliance, therapeutic drug monitoring, and investigating potential abuse.[2][3] The primary metabolic pathway for methylphenidate involves de-esterification by the carboxylesterase 1 (CES1) enzyme, primarily in the liver, to form ritalinic acid (RA), its major, inactive metabolite.[4] Approximately 60-80% of an administered dose of methylphenidate is excreted in the urine as ritalinic acid.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to ensure accuracy and precision.[5][6] D-erythro-Ritalinic acid-d10 is a deuterated form of a ritalinic acid stereoisomer used as an internal standard for the quantification of ritalinic acid in biological samples.[1][7] Its use compensates for variations during sample preparation and instrumental analysis, such as extraction efficiency and matrix effects, ensuring a robust and reliable bioanalytical method.[5][8]

Metabolic Pathway of Methylphenidate

Methylphenidate is metabolized to its primary metabolite, ritalinic acid, through hydrolysis.

Metabolic Pathway cluster_metabolism Metabolism of Methylphenidate Methylphenidate Methylphenidate RitalinicAcid Ritalinic Acid (Major Metabolite) Methylphenidate->RitalinicAcid Hydrolysis via Carboxylesterase 1 (CES1)

Metabolism of Methylphenidate to Ritalinic Acid.

Application: Quantitative Analysis using LC-MS/MS

This compound is ideally suited for use as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.[1] LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying substances in complex biological matrices like blood, urine, oral fluid, and hair.[9][10] As a SIL-IS, this compound co-elutes with the native ritalinic acid, but it is distinguished by its higher mass.[5] This allows for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response, correcting for potential analytical errors.[11]

Quantitative Method Validation Data

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for the analysis of methylphenidate and ritalinic acid in various forensic matrices.

Table 1: Analysis in Blood & Plasma

AnalyteMatrixLinearity RangeLOQ (Limit of Quantification)Reference
Methylphenidate (enantiomers)Whole Blood0.5 - 500 ng/g0.5 ng/g[12][13]
Ritalinic Acid (enantiomers)Whole Blood0.5 - 500 ng/g0.5 ng/g[12][13]
Methylphenidate (racemic)Blood/Plasma0.2 - 30 ng/mL0.2 ng/mL[9]
Ritalinic Acid (racemic)Blood/Plasma10 - 1500 ng/mL10 ng/mL[9]

Table 2: Analysis in Urine & Oral Fluid

AnalyteMatrixLinearity RangeLOQ (Limit of Quantification)CutoffReference
MethylphenidateUrine5 - 5000 µg/L100 µg/L10 ng/mL[14][15]
Ritalinic AcidUrine5 - 5000 µg/L100 µg/L50 ng/mL[14][15]
MethylphenidateOral Fluid1 - 500 ng/mL1 ng/mL-[9]
Ritalinic AcidOral Fluid0.25 - 125 ng/mL0.25 ng/mL-[9]

Table 3: Analysis in Hair

AnalyteMatrixLinearity RangeLOQ (Limit of Quantification)Reference
MethylphenidateHair1 - 100 pg/mg1 pg/mg[10]
Ritalinic AcidHair1 - 100 pg/mg1 pg/mg[10]

General Experimental Workflow

The forensic analysis of ritalinic acid using this compound follows a structured workflow from sample receipt to final data reporting.

Experimental Workflow cluster_workflow Forensic Analysis Workflow A 1. Sample Collection (Blood, Urine, Hair, etc.) B 2. Sample Preparation - Aliquoting - Addition of this compound (IS) A->B C 3. Extraction (e.g., Protein Precipitation, SPE) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing - Peak Integration - Analyte/IS Ratio Calculation D->E F 6. Quantification (Comparison to Calibration Curve) E->F G 7. Data Review & Reporting F->G

Typical workflow for forensic sample analysis.

Protocol: Quantification of Ritalinic Acid in Urine by LC-MS/MS

This protocol is a representative example for the quantitative analysis of ritalinic acid in urine samples.

1. Materials and Reagents

  • This compound solution (Internal Standard, IS)

  • Ritalinic acid certified reference material

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid or Ammonium formate

  • Deionized water

  • Urine samples (calibrators, controls, and unknown specimens)

2. Preparation of Standards and Controls

  • Stock Solutions: Prepare stock solutions of ritalinic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the ritalinic acid stock solution with a suitable solvent (e.g., 50:50 methanol/water) to prepare working standards for the calibration curve (e.g., covering a range of 5-5000 µg/L).[14]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation

  • Label autosampler vials for each calibrator, control, and unknown sample.

  • To each vial, add 50 µL of the respective urine sample.

  • Add a fixed volume of the internal standard working solution to every vial (e.g., 50 µL).

  • Dilute the samples by adding a larger volume of diluent (e.g., 450 µL of LC mobile phase or water).[14] This simple "dilute-and-shoot" method is often sufficient for urine analysis.

  • Vortex mix all vials thoroughly.

  • Centrifuge the vials if necessary to pellet any particulate matter.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or PFP propyl column.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water (or 0.02% ammonium formate).[14]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient elution to separate ritalinic acid from other matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[9][14]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both ritalinic acid and this compound. For example:

      • Ritalinic Acid: m/z 220.1 -> [product ion]

      • Ritalinic Acid-d10: m/z 230.1 -> [product ion] (Note: Exact m/z values may vary slightly based on instrumentation and adduction. The d10-IS will have a mass increase of 10 amu over the unlabeled analyte.)

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (Ritalinic Acid / this compound) against the concentration of the calibrators.

  • Use a linear regression model with appropriate weighting to fit the calibration curve.

  • Calculate the concentration of ritalinic acid in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.

  • The results for quality control samples must fall within established acceptance criteria (e.g., ±20% of the nominal value) for the run to be considered valid.[14]

This compound is an essential tool in modern forensic toxicology, providing the necessary internal standard for robust, accurate, and precise quantification of ritalinic acid. Its use in validated LC-MS/MS protocols allows laboratories to confidently report the presence and concentration of methylphenidate's primary metabolite in a variety of biological specimens, aiding in both clinical and forensic investigations.

References

Application Note: Quantitative Analysis of Ritalinic Acid in Human Plasma and Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust and sensitive methods for the sample preparation and quantitative analysis of ritalinic acid (RA), the primary metabolite of methylphenidate, in human plasma and urine. The protocols leverage a stable isotope-labeled (deuterated) internal standard, (±)-threo-Ritalinic acid-d10 (RA-d10), to ensure high accuracy and precision by correcting for matrix effects and variations in sample recovery.[1][2][3][4][5] Three common extraction techniques are presented: Protein Precipitation (PPT) for plasma, Solid-Phase Extraction (SPE) for plasma and urine, and a simple "Dilute-and-Shoot" method for urine and oral fluid.[1][3][4][6] The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[1][7][8]

Introduction

Methylphenidate (MPH) is a widely prescribed stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[6] Monitoring its major, inactive metabolite, ritalinic acid, is crucial for assessing patient compliance and in pharmacokinetic studies.[7] Approximately 80% of an MPH dose is excreted in urine as ritalinic acid.[6][9] Due to its amphoteric nature, extracting ritalinic acid from complex biological matrices can be challenging.[8][10]

The use of a deuterated internal standard, which co-elutes with the analyte but is differentiated by mass, is the gold standard for quantitative bioanalysis.[5] It effectively compensates for analyte loss during sample preparation and corrects for ion suppression or enhancement in the mass spectrometer, leading to highly reliable data.[5]

Principle

A known concentration of the deuterated internal standard (Ritalinic Acid-d10) is added to the biological sample (plasma or urine) at the beginning of the preparation process. The sample is then subjected to an extraction procedure (PPT, SPE, or Dilution) to remove interfering substances. The final extract is injected into an LC-MS/MS system. The analyte (ritalinic acid) and the internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Protocols

Apparatus and Reagents
  • Apparatus: Microcentrifuge tubes, vortex mixer, centrifuge, nitrogen evaporator, analytical balance, SPE manifold, LC-MS/MS system.

  • Reagents: Ritalinic Acid and (±)-threo-Ritalinic Acid-d10 (RA-d10) standards (e.g., from Cerilliant)[6], HPLC-grade methanol, acetonitrile, water, and formic acid. Zinc sulfate, ethyl acetate, and sodium acetate buffer (for specific protocols).[1][9] SPE cartridges (e.g., polymeric reversed-phase).[2][11]

Protocol 1: Protein Precipitation (PPT) for Plasma/Blood

This rapid method is suitable for removing proteins from plasma or blood samples.

  • Aliquoting: Transfer 100 µL of plasma or blood sample into a 1.5 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of RA-d10 working solution (e.g., 1 µg/mL in methanol) to the sample.

  • Vortexing: Vortex the sample for 10-15 seconds to ensure complete mixing.

  • Precipitation: Add 200-300 µL of a cold precipitating agent, such as acetonitrile or a methanol solution containing zinc sulfate.[1]

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[6]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma or Urine

SPE provides a cleaner extract compared to PPT, significantly reducing matrix effects. This protocol is adapted for polymeric reversed-phase cartridges.

  • Sample Pre-treatment:

    • Plasma: To 500 µL of plasma, add 50 µL of RA-d10 internal standard. Add 500 µL of 2% acetic acid to dilute and acidify.

    • Urine: To 1 mL of urine, add 50 µL of RA-d10 internal standard. Add 1 mL of sodium acetate buffer (pH 5.2).[9]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[10]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable solvent, such as methanol containing 2% formic acid or a mixture of dichloromethane/isopropanol/ammonia.[8]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the mobile phase.[9]

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: "Dilute-and-Shoot" for Urine or Oral Fluid

This is the simplest and fastest method, suitable for samples where the analyte concentration is expected to be high and the matrix is relatively clean.[3][4]

  • Aliquoting: Pipette 50 µL of centrifuged urine into a clean tube.[4]

  • Dilution & Spiking: Add 450 µL of a dilution solution (e.g., mobile phase or water) that contains the RA-d10 internal standard at the desired final concentration.[4]

  • Vortex: Vortex the sample for 10 seconds.

  • Analysis: Directly inject the diluted sample into the LC-MS/MS system.

Visualized Workflows

G cluster_sample Sample Input cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with Ritalinic Acid-d10 Internal Standard Sample->Spike PPT Protein Precipitation (PPT) Spike->PPT SPE Solid-Phase Extraction (SPE) Spike->SPE Dilute Dilute-and-Shoot Spike->Dilute Evap Evaporate & Reconstitute PPT->Evap SPE->Evap Analysis LC-MS/MS Analysis Dilute->Analysis Direct Injection Evap->Analysis

Caption: General workflow for ritalinic acid sample preparation.

Data and Performance Characteristics

The use of a deuterated internal standard is critical for achieving reliable quantitative results. The following tables summarize typical performance data from validated LC-MS/MS methods.

Table 1: Method Validation Parameters for Ritalinic Acid Analysis
ParameterPlasma / BloodUrineOral FluidReference(s)
Linearity Range 10 - 1500 ng/mL5 - 5000 µg/L0.25 - 125 ng/mL[1][7]
LOQ ~10 ng/mL100 µg/L0.5 ng/mL[1][3][7]
LOD ~5 ng/mL5 µg/L0.2 ng/mL[3][7]
Intra/Inter-day Precision (%CV) < 15%< 8%< 12%[1][3][7][12]
Accuracy / Bias (%) 89 - 94%≤ ±20%< ±12%[3][7][12]
Table 2: Comparison of Extraction Method Performance
Extraction MethodTypical RecoveryMatrix EffectThroughputPrimary MatrixReference(s)
Protein Precipitation > 85%Moderate-HighHighPlasma, Blood[1][13]
Solid-Phase Extraction 60 - 80%LowLow-MediumPlasma, Urine[2][11][12]
Dilute-and-Shoot Not ApplicableHigh (compensated by IS)Very HighUrine, Oral Fluid[3][4][7]

LC-MS/MS Parameters (Illustrative)

  • LC Column: C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.[6]

  • Flow Rate: 0.3 - 0.8 mL/min.[6][9]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[1][7][9]

  • MRM Transitions:

    • Ritalinic Acid: m/z 220.0 -> 83.7[8]

    • Ritalinic Acid-d10: m/z 230.0 -> 93.7 (projected)

G Analyte Ritalinic Acid (RA) MW: 219.26 g/mol Precursor Ion m/z 220.0 [M+H]+ MSMS Tandem MS (Collision Cell) Analyte->MSMS IS Ritalinic Acid-d10 (RA-d10) MW: ~229.32 g/mol Precursor Ion m/z 230.0 [M+H]+ IS->MSMS Fragment_Analyte Product Ion m/z 83.7 MSMS->Fragment_Analyte Quantification Fragment_IS Product Ion m/z 93.7 MSMS->Fragment_IS Quantification

References

Application of D-erythro-Ritalinic Acid-d10 in Pharmacokinetic Studies of Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-erythro-Ritalinic acid-d10 as an internal standard in the pharmacokinetic analysis of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and matrix effects, thereby ensuring accurate and precise quantification of analytes in biological samples.

Introduction

Methylphenidate is a psychostimulant medication primarily used to treat Attention Deficit Hyperactivity Disorder (ADHD). Its major, inactive metabolite is ritalinic acid, formed by the de-esterification of the parent drug.[1][2] Accurate measurement of both MPH and RA concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This compound serves as an ideal internal standard for ritalinic acid due to its chemical similarity and mass difference, allowing for reliable quantification via mass spectrometry.

Key Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the simultaneous quantification of methylphenidate and ritalinic acid due to its high sensitivity, selectivity, and speed.[3][4] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Methylphenidate

Methylphenidate Methylphenidate (MPH) Ritalinic_Acid Ritalinic Acid (RA) (Inactive Metabolite) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (in Liver) CES1->Methylphenidate

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methodologies described for the analysis of MPH and RA in plasma.[5][6]

Materials:

  • Monkey or human plasma samples

  • This compound (internal standard for RA)

  • d9-Methylphenidate (MPH-d9) (internal standard for MPH)

  • Polymeric reversed-phase SPE cartridges

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution containing this compound and MPH-d9.

  • Protein Precipitation (Optional but recommended): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (or supernatant) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation for Blood, Plasma, and Oral Fluid

This is a simpler and faster method suitable for various biological matrices.[3]

Materials:

  • Blood, plasma, or oral fluid samples (100 µL)

  • Internal standard solution (containing this compound and MPH-d9)

  • Precipitating solution: Zinc sulfate in methanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 200 µL of the zinc sulfate in methanol solution.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

General LC-MS/MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine, etc.) Spike Spike with Internal Standards (this compound, MPH-d9) Sample->Spike Extract Extraction (SPE or Protein Precipitation) Spike->Extract LC HPLC Separation (Reversed-Phase Column) Extract->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Quantification (Analyte/IS Peak Area Ratio) MS->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Workflow for bioanalysis of Methylphenidate and Ritalinic Acid.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data and validation parameters from studies utilizing deuterated internal standards for the analysis of MPH and RA.

Table 1: LC-MS/MS Method Performance

Parameter Methylphenidate (MPH) Ritalinic Acid (RA) Reference
Lower Limit of Quantitation (LLOQ) 0.25 ng/mL (plasma) 0.25 ng/mL (plasma) [5]
Limit of Detection (LOD) 0.1 ng/mL (oral fluid) 0.2 ng/mL (oral fluid) [7]
Limit of Quantitation (LOQ) 0.5 ng/mL (oral fluid) 0.5 ng/mL (oral fluid) [7]
Linearity Range 5-5000 µg/L (urine) 5-5000 µg/L (urine) [4]
Recovery (SPE) 75% 60% [5]
Intra-day Imprecision < 8% < 8% [4]
Inter-day Imprecision < 8% < 8% [4]

| Bias | ≤ ±20% | ≤ ±20% |[4] |

Table 2: Pharmacokinetic Parameters in Monkeys (Acute vs. Chronic Dosing)

Parameter Methylphenidate (MPH) Ritalinic Acid (RA) Reference
Average Peak Concentration (Cmax) ~16 ng/mL Not specified [5]

| Half-life (t½) | 1.79 hours | 2.31 hours |[5] |

Table 3: Pharmacokinetic Parameters in Healthy Human Volunteers (Single 20 mg Oral Dose)

Parameter d-threo-Methylphenidate d-threo-Ritalinic Acid Reference
Area Under the Curve (AUC) 32-191 ng*h/mL Not specified [8][9]

| Concentration Ratio (RA/MPH) | - | Average 25-fold higher than d-threo-MPH |[8][9] |

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable LC-MS/MS methods for the pharmacokinetic study of methylphenidate. The protocols and data presented herein provide a comprehensive guide for researchers in the field, enabling accurate and precise quantification of methylphenidate and its primary metabolite, ritalinic acid, in various biological matrices. These methods are essential for understanding the absorption, distribution, metabolism, and excretion of methylphenidate, thereby supporting drug development and clinical research.

References

Application Note: Quantitative Analysis of Ritalinic Acid in Human Plasma by LC-MS/MS using D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and accurate quantification of ritalinic acid, the primary metabolite of methylphenidate, in human blood and plasma samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, D-erythro-Ritalinic acid-d10, to ensure high precision and accuracy. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, clinical research, and drug development applications requiring reliable measurement of ritalinic acid concentrations.

Introduction

Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is extensively metabolized in the body, primarily through de-esterification by carboxylesterase 1 (CES1) to form ritalinic acid, which is pharmacologically inactive.[1][2] The quantification of ritalinic acid in biological matrices such as blood and plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a comprehensive protocol for the analysis of ritalinic acid in blood/plasma using LC-MS/MS and this compound.

Metabolic Pathway of Methylphenidate

Methylphenidate is metabolized to ritalinic acid through the enzymatic action of carboxylesterase 1 (CES1), which is primarily found in the liver.[1][2] This biotransformation is a key pathway in the clearance of methylphenidate from the body.

Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (inactive) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (Liver) CES1->Methylphenidate

Metabolism of Methylphenidate to Ritalinic Acid.

Experimental Protocol

This protocol is intended for trained laboratory personnel. Adherence to all relevant safety precautions is mandatory.

Materials and Reagents
  • Ritalinic Acid analytical standard

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc Sulfate

  • Ultrapure water

  • Human plasma (drug-free)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

  • Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole MS)

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriately labeled microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • To precipitate proteins, add 200 µL of a precipitating agent, such as an aqueous solution of zinc sulfate in methanol, to each tube.[1][4]

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Optimize for separation of ritalinic acid from matrix components. A suggested starting gradient is: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

Mass Spectrometry Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ritalinic Acid220.184.0 / 56.1Optimized for instrument
This compound230.293.1Optimized for instrument

Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of ritalinic acid in blood/plasma using LC-MS/MS with a deuterated internal standard. The values are compiled from published literature and may vary depending on the specific instrumentation and laboratory conditions.[1][4][5]

ParameterRitalinic Acid in Blood/Plasma
Linearity Range 10 - 1500 ng/mL[1]
Limit of Quantification (LOQ) 0.5 ng/mL[6]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Experimental Workflow

The overall workflow for the analysis of ritalinic acid in plasma is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Zinc Sulfate in Methanol) Add_IS->Protein_Precipitation Vortex 4. Vortex Protein_Precipitation->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant_Transfer 6. Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation 7. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Quantification 10. Quantification (Calibration Curve) Integration->Quantification Report 11. Report Results Quantification->Report

Workflow for Ritalinic Acid Analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust workflow for the quantitative analysis of ritalinic acid in human blood and plasma. The use of a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard, this compound, ensures high sample throughput, accuracy, and precision. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate determination of ritalinic acid concentrations in biological samples.

References

Application Note: Quantitative Analysis of Ritalinic Acid in Human Plasma using Isotope Dilution Mass Spectrometry with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ritalinic acid in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method employs a stable isotope-labeled internal standard, D-erythro-Ritalinic acid-d10, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism investigations, and forensic toxicology.

Introduction

Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is primarily metabolized in the liver by carboxylesterase 1 (CES1) to its inactive metabolite, ritalinic acid.[1] The quantification of ritalinic acid in biological matrices is crucial for monitoring patient compliance, conducting pharmacokinetic studies, and in forensic analysis.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and variations in sample processing, leading to highly accurate and precise measurements.[2][3]

This application note provides a detailed protocol for the quantification of ritalinic acid in human plasma using this compound as the internal standard. The method is based on protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Metabolic Pathway of Methylphenidate

Methylphenidate Methylphenidate CES1 Carboxylesterase 1 (CES1) (Liver) Methylphenidate->CES1 Ritalinic_Acid Ritalinic Acid (Inactive Metabolite) CES1->Ritalinic_Acid Hydrolysis

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with this compound (Internal Standard) Sample_Collection->Spiking Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Injection 6. Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography 7. Chromatographic Separation Injection->Chromatography Detection 8. Mass Spectrometric Detection (MRM) Chromatography->Detection Integration 9. Peak Integration Detection->Integration Quantification 10. Quantification using Analyte/IS Ratio Integration->Quantification

Caption: Workflow for Ritalinic Acid analysis.

Materials and Reagents

  • D-erythro-Ritalinic acid (Analyte)

  • This compound (Internal Standard)[4][5][6]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (Drug-free)

Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve D-erythro-Ritalinic acid in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol

  • Pipette 100 µL of human plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.[7]

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

ParameterCondition
LC System Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be optimized for the specific instrument. The following are representative transitions:Ritalinic Acid: Q1/Q3 (e.g., 220.1 / 84.1)Ritalinic Acid-d10: Q1/Q3 (e.g., 230.1 / 94.1)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Method Performance

The following tables summarize typical quantitative performance data for the analysis of ritalinic acid in biological fluids using LC-MS/MS with a deuterated internal standard. The data is compiled from various studies and represents expected performance characteristics.

Table 1: Linearity and Sensitivity
MatrixAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Blood/PlasmaRitalinic Acid10 - 150010N/A[7]
Oral FluidRitalinic Acid0.25 - 1250.25N/A[7]
Oral FluidRitalinic AcidN/A0.50.2[3]
BloodRitalinic Acid0.5 - 5000.5N/A[4][8]
UrineRitalinic Acid5 - 5000 (µg/L)100 (µg/L)5 (µg/L)[2]

N/A: Not Available

Table 2: Precision and Accuracy
MatrixAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
BloodRitalinic AcidLow, Mid, High< 15%< 15%89% to 94%[4][8]
UrineRitalinic AcidLow, Mid, High< 8%< 8%≤ ±20%[2]

Conclusion

The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of ritalinic acid in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and forensic toxicology, as well as in pharmacokinetic research. The use of a stable isotope-labeled internal standard is critical for minimizing matrix effects and ensuring data reliability.

References

Troubleshooting & Optimization

Technical Support Center: D-erythro-Ritalinic acid-d10 & Matrix Effect Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-erythro-Ritalinic acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects during the bioanalysis of ritalinic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled form of D-erythro-Ritalinic acid. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS).[1] Its purpose is to compensate for variability during sample preparation and to mitigate matrix effects, thereby improving the accuracy and precision of the quantification of D-erythro-Ritalinic acid in biological samples.[2]

Q2: What are matrix effects and how can they impact my results?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of a bioanalytical method.[4] These effects can be caused by various endogenous substances like phospholipids, salts, and proteins, or exogenous substances such as dosing vehicles and anticoagulants.

Q3: I am using this compound as an internal standard, but I am still observing significant matrix effects. Why is this happening?

A3: While a SIL-IS is the preferred tool for correcting matrix effects, it may not always be a complete solution. Several factors can contribute to persistent matrix effects even with a SIL-IS:

  • Chromatographic Separation of Analyte and IS: Although chemically similar, the deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled analyte. If the analyte and the SIL-IS do not co-elute perfectly, they may experience different matrix environments, leading to incomplete compensation for ion suppression or enhancement.

  • Differential Matrix Effects: The specific matrix components causing interference may have a different impact on the ionization of the analyte versus the SIL-IS, even with co-elution.

  • High Concentration of Interfering Substances: In some cases, the concentration of matrix components causing ion suppression is so high that it affects the signal of both the analyte and the internal standard, potentially leading to a loss of sensitivity.[5]

Q4: My quality control (QC) samples are failing, showing poor accuracy and precision. Could this be related to matrix effects?

A4: Yes, inconsistent accuracy and precision in QC samples are common indicators of uncorrected matrix effects. This is particularly true if you observe variability between different lots of biological matrix, suggesting that the composition of the matrix is influencing your results.

Troubleshooting Guides

Scenario 1: Inconsistent Internal Standard (IS) Response

Issue: The peak area of this compound is highly variable across different samples or significantly lower than in the calibration standards.

Troubleshooting Workflow:

A Inconsistent IS Response B Investigate Sample Preparation A->B C Optimize Chromatography A->C D Evaluate Matrix A->D E Check IS Purity & Stability A->E F Improve Sample Cleanup (e.g., SPE, LLE) B->F G Modify Gradient to Separate IS from Suppression Zone C->G H Test Different Matrix Lots D->H I Confirm No Degradation E->I

Caption: Troubleshooting workflow for inconsistent internal standard response.

Detailed Steps:

  • Review Sample Preparation: Ensure consistent execution of your sample preparation protocol. Variations in extraction efficiency can lead to inconsistent IS recovery. Consider if a more robust sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is needed to remove interfering components.[5]

  • Optimize Chromatography: A slight difference in retention time between the analyte and this compound can expose them to different matrix effects. Adjust your chromatographic method (e.g., gradient, column chemistry) to ensure co-elution.

  • Assess Matrix Variability: Analyze blank matrix from at least six different sources to determine if the matrix effect is lot-dependent.

  • Verify IS Integrity: Confirm the purity of your this compound standard and ensure it is stable throughout the sample preparation and analysis process.

Scenario 2: Poor Accuracy and Precision in QC Samples

Issue: QC samples at low, medium, and high concentrations are outside the acceptable limits of ±15% of the nominal value.

Troubleshooting Workflow:

A QC Samples Failing B Quantify Matrix Effect A->B C Enhance Sample Cleanup B->C D Modify LC Method B->D E Consider Different Ionization B->E F Post-Extraction Addition Experiment B->F G Implement SPE or LLE C->G H Adjust Gradient or Change Column D->H I Switch from ESI to APCI (if applicable) E->I Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic Acid (inactive) Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (Liver) CES1->Methylphenidate

References

Technical Support Center: Optimizing LC Gradient for Ritalinic Acid and D-erythro-Ritalinic acid-d10 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of ritalinic acid and its deuterated internal standard, D-erythro-Ritalinic acid-d10.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ritalinic acid and its deuterated internal standard, this compound, challenging?

A1: The separation can be challenging due to a few key factors:

  • High Polarity: Ritalinic acid is a polar compound, which can lead to poor retention on traditional reversed-phase columns like C18. This may cause the analytes to elute near the solvent front, making accurate quantification difficult.

  • Structural Similarity: Ritalinic acid and its d10-deuterated internal standard are structurally almost identical. While the deuterium labeling provides a mass difference for detection by mass spectrometry (MS), it can also lead to slight differences in retention time, a phenomenon known as the "isotope effect." This can result in partial separation or co-elution, which can complicate quantification if not properly managed.

  • Chiral Nature: Ritalinic acid possesses two chiral centers, meaning it can exist as four different stereoisomers. While this compound is a specific stereoisomer, ensuring that the analytical method can distinguish between the different forms of ritalinic acid may be necessary depending on the research goals.

Q2: What are the typical starting conditions for developing an LC gradient for this separation?

A2: A good starting point for method development often involves a reversed-phase separation on a C18 column with a mobile phase consisting of an aqueous component with a modifier and an organic solvent.

  • Mobile Phase A (Aqueous): Water with an acidic modifier like 0.1% formic acid or 1% acetic acid is common. The acidic pH helps to suppress the ionization of the carboxylic acid group in ritalinic acid, which can improve peak shape and retention.

  • Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient: A common starting gradient would be to begin with a low percentage of the organic phase (e.g., 5-10% B) and gradually increase it to elute the analytes.

Q3: Should I be concerned about the co-elution of ritalinic acid and its d10-internal standard?

A3: Ideally, for isotope dilution mass spectrometry, the analyte and its stable isotope-labeled internal standard should co-elute to ensure they experience the same matrix effects and ionization suppression. However, due to the isotope effect, a slight separation may occur. If the separation is minimal and the peaks are symmetrical, it may not significantly impact quantification. If significant separation is observed, it is important to ensure that the integration of both peaks is consistent and that the calibration curve remains linear and accurate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of the LC gradient.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Silanols Ritalinic acid's amine group can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Solution: Use a column with end-capping or a newer generation silica. Alternatively, lower the mobile phase pH (e.g., with 0.1% formic acid) to protonate the silanols and reduce these interactions.
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is close to the pKa of ritalinic acid's carboxylic acid or amine groups, it can exist in both ionized and non-ionized forms, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values. For ritalinic acid, an acidic mobile phase (pH 2-4) is generally recommended.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or the concentration of the sample.
Extra-column Volume Excessive tubing length or dead volume in the system can contribute to peak broadening. Solution: Use tubing with a smaller internal diameter and ensure all connections are properly made to minimize dead volume.
Issue 2: Peak Splitting

Possible Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Column Contamination or Void A buildup of contaminants at the head of the column or a void in the packing material can disrupt the sample band, leading to split peaks. Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, a guard column may be used to protect the analytical column. If a void is suspected, the column may need to be replaced.
Co-elution of Isomers If the method is not optimized for chiral separation, you may be observing the partial separation of ritalinic acid enantiomers. Solution: If enantiomeric separation is required, a chiral column is necessary. If it is not required, adjusting the mobile phase or temperature may help to merge the peaks.

Experimental Protocols

Below are examples of LC methods that have been used for the analysis of ritalinic acid. These can serve as a starting point for method development and optimization.

Method 1: Reversed-Phase HPLC for Ritalinic Acid

This method is a general-purpose reversed-phase method suitable for the analysis of ritalinic acid.

  • Column: Nucleosil C18 (100 x 3 mm, 5 µm) with a guard column (10 x 2 mm)[1].

  • Mobile Phase A: 1% Acetic Acid in Water[1].

  • Mobile Phase B: Acetonitrile[1].

  • Flow Rate: 0.3 mL/min[1].

  • Gradient:

    • 0-2 min: 15% B[1]

    • 2-12 min: Linear gradient to 55% B[1]

    • 12-20 min: Linear gradient to 65% B[1]

    • 20-28 min: Re-equilibration at 15% B[1]

  • Injection Volume: 50 µL[1].

  • Detection: Mass Spectrometry (Positive Electrospray Ionization)[1].

Method 2: Chiral Separation of Ritalinic Acid Enantiomers

For studies requiring the separation of the d- and l-enantiomers of ritalinic acid, a chiral stationary phase is necessary.

  • Column: Chiral AGP (α1-acid glycoprotein) column.

  • Mobile Phase: A common mobile phase for this type of column is a buffered aqueous solution with a small amount of organic modifier. For example, a phosphate buffer at a controlled pH with a low percentage of acetonitrile or methanol. The exact conditions will need to be optimized for the specific chiral column used.

Quantitative Data Summary

The following table summarizes quantitative data from various LC-MS/MS methods for the analysis of ritalinic acid.

AnalyteMethodLinearity RangeLLOQReference
Ritalinic AcidLC-QqQ-MSNot Specified0.5 ng/mL[2]
Ritalinic Acid EnantiomersLC-MS/MS0.5 - 500 ng/gNot Specified
Ritalinic AcidLC-MS/MS in urine5 - 5000 µg/L100 µg/L

Visualizations

Experimental Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC System Evaporation->Injection Separation Gradient Elution on C18 or Chiral Column Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Isotope Dilution Detection->Quantification Results Final Concentration Results Quantification->Results

Caption: A typical experimental workflow for the quantitative analysis of ritalinic acid using LC-MS/MS with a deuterated internal standard.

Troubleshooting Logic for Peak Splitting

Start Peak Splitting Observed CheckSolvent Is sample solvent stronger than initial mobile phase? Start->CheckSolvent ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes CheckColumn Is the column old or contaminated? CheckSolvent->CheckColumn No Resolved Problem Resolved ChangeSolvent->Resolved FlushColumn Flush column with strong solvent CheckColumn->FlushColumn Yes CheckIsomers Could it be chiral isomers separating? CheckColumn->CheckIsomers No ReplaceColumn Replace column FlushColumn->ReplaceColumn Still splitting FlushColumn->CheckIsomers ReplaceColumn->Resolved UseChiral Use a chiral column if separation is desired, or adjust conditions to merge peaks CheckIsomers->UseChiral Yes CheckIsomers->Resolved No UseChiral->Resolved

Caption: A decision tree to guide troubleshooting when encountering split peaks during the LC separation of ritalinic acid.

References

Stability of D-erythro-Ritalinic acid-d10 in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-erythro-Ritalinic acid-d10. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as an internal standard in bioanalytical assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.

Stability of this compound in Biological Matrices

The stability of an internal standard is paramount for the accuracy of quantitative bioanalytical methods. While specific stability data for this compound is not extensively published, the following data for its non-deuterated analog, ritalinic acid, provides a strong indication of its stability profile in various biological matrices. It is best practice to validate the stability of the deuterated standard under your specific experimental conditions.

Long-Term Stability in Blood

A study on the stability of ritalinic acid (RA) in blood at two different concentrations (15 ng/mL and 150 ng/mL) over a period of 5 months yielded the following results.[1][2] The optimal storage condition was determined to be -20°C.[1][2]

Storage TemperatureDurationLow Concentration (15 ng/mL) % ChangeHigh Concentration (150 ng/mL) % ChangeStability Assessment
Room Temperature (~25°C)24 hours+53%Not ReportedUnstable
Refrigerated (4°C)1 week±17%±17%Stable
Frozen (-20°C)5 monthsStableStableStable
Elevated (35°C)24 hours+244%Not ReportedUnstable

Note: The increase in ritalinic acid concentration is due to the degradation of the parent drug, methylphenidate, which is often present in study samples.

Bench-Top and Freeze-Thaw Stability in Blood

Bench-top and freeze-thaw stability are crucial for handling samples during experimental procedures.

Stability TypeConditionsLow Concentration (10 ng/g) StabilityHigh Concentration (100 ng/g) Stability
Bench-Top Stability 6 hours at room temperatureStableStable
Freeze-Thaw Stability 3 cycles (24h at -20°C, then thaw)>80%>75%

Experimental Protocols

Protocol for Assessing Long-Term Stability

This protocol outlines a general procedure for determining the long-term stability of this compound in a biological matrix (e.g., plasma, blood, urine).

Objective: To evaluate the stability of this compound in the intended biological matrix under specific long-term storage conditions.

Materials:

  • This compound stock solution

  • Control biological matrix (e.g., drug-free human plasma)

  • Validated bioanalytical method for the quantification of this compound

  • Appropriate storage containers (e.g., polypropylene cryovials)

  • Freezer set to the desired storage temperature (e.g., -20°C or -80°C)

Procedure:

  • Prepare Quality Control (QC) Samples:

    • Spike the control biological matrix with this compound to prepare low and high concentration QC samples.

    • The concentrations should be relevant to the expected range in study samples.

  • Aliquot and Store:

    • Aliquot the QC samples into multiple storage containers.

    • Store the aliquots at the desired long-term storage temperature.

  • Time Point Zero (T0) Analysis:

    • At the beginning of the study, analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.

    • Thaw the samples under the same conditions as study samples.

    • Analyze the samples using the validated bioanalytical method.

  • Data Analysis:

    • Calculate the mean concentration of the stored QC samples at each time point.

    • Compare the mean concentration of the stored samples to the baseline (T0) concentration.

    • The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the T0 concentration.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the use of this compound in bioanalytical assays.

Q1: I am observing a significant decrease in the peak area of this compound in my processed samples over a long analytical run. What could be the cause?

A1: This issue, often referred to as autosampler instability, can be caused by several factors:

  • Degradation in the Autosampler: this compound may be unstable in the final extract solution at the autosampler temperature.

    • Troubleshooting:

      • Re-evaluate the post-preparative stability of the analyte in the autosampler at the set temperature.

      • Consider lowering the autosampler temperature (e.g., to 4°C).

      • Minimize the run time to reduce the residence time of samples in the autosampler.

  • Adsorption to Vials or Caps: The analyte may adsorb to the surface of the autosampler vials or caps over time.

    • Troubleshooting:

      • Test different types of vials (e.g., polypropylene vs. glass, silanized glass).

      • Ensure the composition of the final extract is optimal to prevent adsorption.

Q2: My long-term stability data for this compound shows an increase in concentration over time. Why is this happening?

A2: An apparent increase in the concentration of this compound is highly unlikely. The more probable cause is the degradation of the parent compound, methylphenidate-d10, if it is present in your internal standard solution, into this compound.

  • Troubleshooting:

    • Purity of the Internal Standard: Verify the purity of your this compound standard to ensure it is free from methylphenidate-d10 contamination.

    • Stability of the Parent Drug: If you are spiking your matrix with both methylphenidate-d10 and this compound, the observed increase is likely due to the degradation of methylphenidate-d10. This highlights the importance of proper sample storage to prevent degradation of the analyte of interest.

Q3: What are the optimal storage conditions for biological samples containing this compound?

A3: Based on stability studies of ritalinic acid, the recommended long-term storage temperature for biological samples is -20°C or lower .[1][2] At -20°C, ritalinic acid has been shown to be stable in blood for at least 5 months.[1][2] For short-term storage (up to one week), refrigeration at 4°C is acceptable.[1][2] It is crucial to avoid prolonged storage at room temperature, as this can lead to the degradation of methylphenidate and a corresponding increase in ritalinic acid concentrations.[1][2]

Q4: I am observing poor recovery of this compound during sample extraction. What are some potential causes and solutions?

A4: Poor recovery can be attributed to several factors in the sample preparation process:

  • Inefficient Extraction Method: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for ritalinic acid.

    • Troubleshooting:

      • Optimize the extraction solvent composition and pH. Ritalinic acid is a carboxylic acid, so its extraction efficiency will be pH-dependent.

      • If using solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate.

  • Matrix Effects: Components of the biological matrix can interfere with the extraction process.

    • Troubleshooting:

      • Evaluate different sample cleanup techniques to remove interfering substances.

      • A stable isotope-labeled internal standard like this compound is designed to compensate for matrix effects, but severe ion suppression or enhancement can still impact results.

Visualizations

Methylphenidate Degradation Pathway

The primary degradation pathway of methylphenidate in biological matrices is hydrolysis to ritalinic acid. This reaction is catalyzed by carboxylesterase 1 in the liver and can also occur non-enzymatically.[3][4][5]

Methylphenidate Methylphenidate Ritalinic_acid D-erythro-Ritalinic acid Methylphenidate->Ritalinic_acid Hydrolysis (Carboxylesterase 1 or spontaneous)

Caption: Hydrolysis of Methylphenidate to Ritalinic Acid.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for conducting a stability study of this compound in a biological matrix.

cluster_prep Preparation cluster_storage Storage & Analysis cluster_eval Evaluation Prep_QC Prepare Low & High QC Samples T0_Analysis Time 0 Analysis (Baseline) Prep_QC->T0_Analysis Store_Samples Store QC Aliquots at Desired Temperature Prep_QC->Store_Samples Data_Analysis Compare Stored QC Concentration to T0 T0_Analysis->Data_Analysis Time_X_Analysis Analyze Stored QCs at Time Points Store_Samples->Time_X_Analysis Time_X_Analysis->Data_Analysis Stability_Decision Stability Confirmed? (within ±15%) Data_Analysis->Stability_Decision

Caption: Workflow for Stability Assessment of an Analyte.

References

Potential interferences in D-erythro-Ritalinic acid-d10 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of D-erythro-Ritalinic acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences in the bioanalysis of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference when quantifying this compound?

The most frequently encountered interferences in the quantification of this compound using LC-MS/MS include:

  • Matrix Effects: Ion suppression or enhancement caused by endogenous components of the biological matrix (e.g., plasma, urine, oral fluid) can significantly impact the ionization efficiency of the analyte and the internal standard.[1]

  • Isotopic Exchange: The deuterium labels on the internal standard can exchange with protons from the surrounding solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal.

  • Chromatographic Co-elution: Co-elution of isobaric or isomeric compounds with this compound can lead to inaccurate quantification.

  • Metabolite Interference: Metabolites of methylphenidate, other than ritalinic acid, may have similar mass-to-charge ratios or fragmentation patterns, potentially interfering with the analysis.[2][3]

Q2: Can the position of the deuterium labels on Ritalinic acid-d10 affect the analysis?

Yes, the position of the deuterium labels is critical. Labels on or near exchangeable protons (e.g., on a carboxyl group) are more susceptible to back-exchange with hydrogen from the solvent. It is crucial to use an internal standard where the deuterium labels are on stable positions of the molecule, such as on the piperidine ring, to minimize isotopic exchange.

Q3: What causes chromatographic shifts between D-erythro-Ritalinic acid and its d10-labeled internal standard?

Deuterated internal standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is due to the small differences in physicochemical properties between hydrogen and deuterium. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than the unlabeled analyte. While often minor, this can be problematic if the elution occurs in a region of significant matrix effects.

Q4: How can I minimize matrix effects in my assay?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4] Protein precipitation is a simpler method but may be less effective at removing all interferences.[5][6]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression or enhancement.

  • Matrix Matching: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

  • Use of a Stable Isotope Labeled (SIL) Internal Standard: A SIL internal standard like this compound is the best tool to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape for Ritalinic Acid and/or this compound

Symptoms:

  • Peak tailing or fronting

  • Split peaks

  • Broad peaks

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Column Contamination/Deterioration - Check for a partially blocked column inlet frit.[7] - Reverse and flush the column (if permissible by the manufacturer). - If the problem persists, replace the column.[7]
Inappropriate Sample Solvent - Ensure the injection solvent is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[8]
Mobile Phase Issues - Verify the pH of the mobile phase. For basic analytes like ritalinic acid, a mobile phase with an appropriate pH is crucial for good peak shape. - Degas the mobile phase to prevent bubble formation.
System Dead Volume - Check all fittings and connections for dead volume, which can cause peak broadening.[7]
Issue 2: Inaccurate or Inconsistent Quantification

Symptoms:

  • High variability in replicate injections

  • Poor accuracy of quality control samples

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Differential Matrix Effects - Evaluate matrix effects by comparing the response of the analyte and internal standard in neat solution versus post-extraction spiked matrix samples. - Improve sample cleanup to remove interfering matrix components.
Isotopic Exchange of d10 Label - Assess the stability of the deuterated internal standard in the sample matrix and processing solvents over time. - Avoid exposing the internal standard to harsh pH or high-temperature conditions.
Contamination of Internal Standard - Verify the isotopic purity of the this compound standard to ensure it is not contaminated with the unlabeled analyte.
Non-co-elution of Analyte and IS - Overlay the chromatograms of the analyte and internal standard to confirm co-elution. - If a significant shift is observed, adjust the chromatographic conditions (e.g., gradient, temperature) to improve co-elution.

Quantitative Data Summary

Table 1: Matrix Effects on Ritalinic Acid Quantification in Different Biological Matrices

Biological MatrixSample Preparation MethodObserved Matrix EffectReference
UrineDilution with waterUp to 140%[1]
PlasmaProtein PrecipitationSignificant[9]
Oral FluidDilutionMinimized with IS[10]
BloodProtein PrecipitationSignificant[9]

Table 2: Recovery of Ritalinic Acid from Various Biological Matrices

Biological MatrixSample Preparation MethodMean Recovery (%)Reference
PlasmaAcetonitrile Precipitation36.3 - 92.4[11]
UrineAcetonitrile Precipitation36.3 - 92.4[11]
Oral FluidAcetonitrile Precipitation36.3 - 92.4[11]
Monkey PlasmaSolid-Phase Extraction60[12]
BloodSolid-Phase Extraction>79[9]

Experimental Protocols

Protocol 1: Quantification of Ritalinic Acid in Human Urine by LC-MS/MS

This protocol is based on the method described by Lewis et al. (2012).[1]

1. Sample Preparation:

  • Centrifuge urine samples to pellet any precipitates.
  • Dilute 50 µL of the urine supernatant with 450 µL of an aqueous solution containing the internal standard, this compound, at a known concentration.
  • Vortex the mixture.

2. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UPLC system.
  • Column: A PFP (pentafluorophenyl) propyl column.
  • Mobile Phase A: 0.02% Ammonium formate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A gradient elution suitable to separate ritalinic acid from matrix components.
  • Flow Rate: As recommended for the column dimensions.
  • Injection Volume: 10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Ritalinic acid: m/z 220.0 > 83.7
  • Ritalinic acid-d10: m/z 230.2 > 93.1[13]
  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Protocol 2: Quantification of Ritalinic Acid in Oral Fluid by LC-MS/MS

This protocol is based on the method described by Gesteira et al. (2018).[10]

1. Sample Collection and Preparation:

  • Collect oral fluid using a Quantisal™ device or similar.
  • Process the collected sample according to the device manufacturer's instructions.
  • Dilute the processed oral fluid sample with a solution containing the internal standard, this compound.

2. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UPLC system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of an appropriate aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor the appropriate precursor and product ions for ritalinic acid and its d10-labeled internal standard.

Visualizations

Troubleshooting Workflow for Inaccurate Quantification start Inaccurate or Inconsistent Results check_coelution Check Co-elution of Analyte and IS start->check_coelution adjust_chromatography Adjust Chromatographic Conditions check_coelution->adjust_chromatography Shift Observed evaluate_matrix Evaluate Matrix Effects check_coelution->evaluate_matrix Co-eluting end_good Accurate Quantification adjust_chromatography->end_good improve_cleanup Improve Sample Cleanup evaluate_matrix->improve_cleanup Significant Effects check_is_stability Check IS Stability (Isotopic Exchange) evaluate_matrix->check_is_stability Minimal Effects improve_cleanup->end_good modify_conditions Modify Sample Handling (pH, Temperature) check_is_stability->modify_conditions Exchange Detected verify_is_purity Verify IS Purity check_is_stability->verify_is_purity Stable modify_conditions->end_good obtain_new_is Obtain New IS Lot verify_is_purity->obtain_new_is Contaminated verify_is_purity->end_good Pure obtain_new_is->end_good

Caption: Troubleshooting workflow for inaccurate quantification.

Metabolic Pathway of Methylphenidate mph Methylphenidate (MPH) ra D-erythro-Ritalinic Acid (RA) (Major Metabolite) mph->ra CES1 (Hydrolysis) p_hydroxy_mph p-Hydroxy-MPH mph->p_hydroxy_mph Microsomal Oxidation oxo_mph 6-Oxo-MPH mph->oxo_mph Aromatic Hydroxylation p_hydroxy_ra p-Hydroxy-Ritalinic Acid p_hydroxy_mph->p_hydroxy_ra De-esterification oxo_ra 6-Oxo-Ritalinic Acid oxo_mph->oxo_ra De-esterification glucuronide Glucuronide Conjugate p_hydroxy_ra->glucuronide Glucuronidation

References

Technical Support Center: Minimizing Ion Source Contamination with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination, specifically addressing issues related to carryover or "memory effects" of D-erythro-Ritalinic acid-d10 in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it be causing issues in my analysis?

This compound is the deuterated internal standard for D-erythro-Ritalinic acid, the primary metabolite of methylphenidate (Ritalin). Due to its chemical structure, which includes both a carboxylic acid group and a piperidine ring, ritalinic acid is an ampholytic substance.[1] This dual acidic and basic character can make it "sticky," leading to its adsorption onto surfaces within the LC-MS system, such as the ion source, tubing, and column. This can result in carryover, where the analyte from a previous injection appears in subsequent analyses, compromising data accuracy.[2]

Q2: How can I distinguish between system contamination and carryover of this compound?

A systematic approach involving blank injections can help differentiate between contamination and carryover.[3][4]

  • Carryover is indicated if a peak for this compound appears in a blank injection immediately following a high-concentration sample, and the peak area decreases with subsequent blank injections.[4]

  • Contamination is more likely if the peak is consistently present in all blank injections, regardless of the preceding sample, or if the peak area is erratic or increases over time.[4] This could point to a contaminated mobile phase, solvent, or a persistently dirty system component.

Q3: What are the primary sources of carryover in an LC-MS system?

Carryover can originate from several components of the LC-MS system where the analyte may be temporarily retained. The most common sources include:

  • Autosampler: The injection needle, sample loop, rotor seals, and tubing are frequent culprits.[2][5]

  • Analytical Column: The stationary phase, frits, and any guard columns can retain polar and "sticky" compounds.[2]

  • Ion Source: Components such as the ESI probe, capillary, and cone can become contaminated with non-volatile residues and the analyte itself.[2][5]

  • Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.

Troubleshooting Guides

Guide 1: Systematic Identification and Quantification of Carryover

This guide provides a systematic approach to identify the source of carryover and quantify its extent.

Experimental Protocol: Carryover Assessment

  • Prepare Samples:

    • A high-concentration stock solution of this compound.

    • A series of blank samples (mobile phase or matrix).

  • Injection Sequence:

    • Inject a blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Inject a series of three to five consecutive blank samples.

  • Data Analysis:

    • Analyze the chromatograms of the blank injections following the high-concentration standard.

    • Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in first Blank / Peak Area in High Standard) x 100

    • Regulatory guidelines often require carryover to be less than 20% of the lower limit of quantitation (LLOQ).[3]

Data Presentation: Carryover Quantification

Injection SequencePeak Area of this compoundCarryover (%)
Blank 1 (Baseline)Not DetectedN/A
High Standard2,500,000N/A
Blank 250,0002.0%
Blank 315,0000.6%
Blank 4< LLOQ<0.1%

This table presents hypothetical data for illustrative purposes. Users should populate it with their own experimental results.

Troubleshooting Workflow: Isolating the Source of Carryover

start Carryover Detected in Blank Injection remove_column Replace Column with a Union and Re-inject start->remove_column carryover_persists Carryover Persists remove_column->carryover_persists Yes carryover_reduced Carryover Reduced/Eliminated remove_column->carryover_reduced No autosampler_issue Isolate and Clean Autosampler Components (Needle, Loop, Rotor Seal) carryover_persists->autosampler_issue column_issue Column is the Source of Carryover carryover_reduced->column_issue ion_source_issue Inspect and Clean Ion Source autosampler_issue->ion_source_issue If carryover still persists clean_column Implement a More Rigorous Column Wash or Replace Column column_issue->clean_column

Caption: A logical workflow for systematically isolating the source of carryover in an LC-MS system.

Guide 2: Ion Source Cleaning Protocols

If the ion source is identified as a significant contributor to carryover, a thorough cleaning is necessary.

Experimental Protocol: Standard Ion Source Cleaning

  • Disassembly: Carefully disassemble the ion source components according to the manufacturer's guidelines. The parts most prone to contamination are the source body, repeller, and drawout lens.

  • Initial Rinse: Rinse the metal parts with high-purity, LC-MS grade methanol to remove loose contaminants.

  • Sonication:

    • Submerge the metal parts in a beaker with a solution of Alconox or a similar laboratory detergent and deionized water.

    • Sonicate for 15-20 minutes.

    • Rinse thoroughly with deionized water.

    • Submerge the parts in a beaker with methanol and sonicate for another 15-20 minutes.

    • Repeat the sonication step with acetone, followed by a final sonication in hexane.

  • Drying: Dry the cleaned parts in a vacuum oven or with a stream of high-purity nitrogen.

  • Reassembly: Reassemble the ion source, wearing powder-free gloves to avoid re-contamination.

Experimental Protocol: Aggressive Ion Source Cleaning for Persistent Carryover

For stubborn contamination, a more aggressive cleaning protocol may be required.

  • Abrasive Cleaning:

    • Create a slurry of aluminum oxide powder (600 grit) with methanol or deionized water.

    • Using a cotton swab, gently polish the surfaces of the metal ion source components. Be cautious not to scratch or damage the surfaces.

  • Thorough Rinsing: Rinse the parts extensively with deionized water to remove all abrasive particles.

  • Sonication: Follow the sonication steps outlined in the standard cleaning protocol to remove any residual abrasive material and other contaminants.

  • Drying and Reassembly: Dry and reassemble the ion source as described above.

Data Presentation: Evaluating Cleaning Effectiveness

Cleaning ProtocolCarryover (%) Before CleaningCarryover (%) After Cleaning
Standard Protocol2.0%0.5%
Aggressive Protocol2.0%<0.1%

This table presents hypothetical data for illustrative purposes. Users should populate it with their own experimental results.

Troubleshooting Signaling Pathway for Contamination Issues

start Persistent Signal of this compound check_blanks Inject Multiple Blanks start->check_blanks carryover_pattern Observe Peak Area Trend check_blanks->carryover_pattern decreasing_peak Decreasing Peak Area carryover_pattern->decreasing_peak Yes constant_peak Constant/Erratic Peak Area carryover_pattern->constant_peak No carryover_issue Indicates Carryover decreasing_peak->carryover_issue contamination_issue Indicates System Contamination constant_peak->contamination_issue troubleshoot_carryover Follow Carryover Troubleshooting Guide carryover_issue->troubleshoot_carryover troubleshoot_contamination Check Solvents, Mobile Phase, and System Components for Contamination contamination_issue->troubleshoot_contamination

Caption: A decision-making diagram for troubleshooting persistent signals of the analyte.

By following these FAQs and troubleshooting guides, researchers can systematically address and minimize ion source contamination and carryover issues associated with this compound, leading to more accurate and reliable analytical results.

References

Addressing poor peak shape in ritalinic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape during the chromatographic analysis of ritalinic acid.

Troubleshooting Guide

This guide provides solutions to common peak shape problems encountered during ritalinic acid analysis.

ProblemQuestionPossible Causes & Solutions
Peak Tailing My ritalinic acid peak is tailing. What are the likely causes and how can I fix it? 1. Mobile Phase pH is Inappropriate: Ritalinic acid is an amphoteric compound with both acidic (carboxylic acid) and basic (piperidine ring) functional groups. The pH of the mobile phase will significantly impact its ionization state and, consequently, its interaction with the stationary phase. - Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the functional group causing the secondary interaction. For ritalinic acid, using a mobile phase with a pH between 3 and 4 can suppress the ionization of the carboxylic acid group and minimize interactions with residual silanols on the silica-based stationary phase, leading to improved peak shape.[1] 2. Secondary Interactions with Stationary Phase: Residual silanol groups on the surface of C18 columns can interact with the basic piperidine ring of ritalinic acid, causing peak tailing. - Solution:     a) Use an end-capped C18 column to minimize the number of available silanol groups.     b) Add a competitive amine, such as dimethyloctylamine (DMOA), to the mobile phase. DMOA will preferentially interact with the silanol groups, masking them from the ritalinic acid molecule.[1] 3. Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. - Solution: Reduce the injection volume or dilute the sample.
Peak Fronting Why is my ritalinic acid peak fronting and what should I do? 1. Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the initial part of the column too quickly, resulting in a fronting peak. - Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure its elution strength is equal to or weaker than the initial mobile phase conditions. 2. High Analyte Concentration: Very high concentrations of ritalinic acid can lead to a saturation effect at the head of the column, causing peak fronting. - Solution: Dilute the sample to a lower concentration.
Split Peaks My ritalinic acid peak is split. What could be the reason? 1. Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase. - Solution:     a) Filter all samples and mobile phases before use.     b) If a blockage is suspected, try back-flushing the column. If the problem persists, the frit may need to be replaced. 2. Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split. - Solution: This usually indicates column degradation. Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column. 3. Sample Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection depth, can lead to a distorted injection profile and split peaks. - Solution: Perform routine maintenance on the autosampler, including cleaning the injection needle and ensuring proper alignment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for ritalinic acid analysis on a C18 column?

A1: For optimal peak shape on a standard C18 column, a mobile phase pH between 3 and 4 is recommended. This acidic condition suppresses the ionization of the carboxylic acid group of ritalinic acid, minimizing undesirable secondary interactions with the stationary phase.[1]

Q2: Should I use a gradient or isocratic elution for ritalinic acid analysis?

A2: Both gradient and isocratic elution can be used for ritalinic acid analysis. A gradient elution is often preferred when analyzing ritalinic acid along with its parent drug, methylphenidate, as it can provide better separation and peak shape for both compounds within a reasonable run time.[2] An isocratic method may be sufficient if analyzing ritalinic acid alone and seeking a simpler, more robust method.[3]

Q3: What type of sample preparation is required for analyzing ritalinic acid in biological matrices like serum or urine?

A3: Sample preparation is crucial to remove interferences and protect the analytical column. Common techniques include:

  • Protein Precipitation: For serum or plasma samples, precipitation with a solvent like acetonitrile or methanol is a common first step to remove proteins.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating ritalinic acid from complex matrices like urine and serum. C18 or mixed-mode cation exchange cartridges are often used.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate ritalinic acid from aqueous samples.

Q4: Can column temperature affect the peak shape of ritalinic acid?

A4: Yes, column temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 40°C) can improve peak symmetry by reducing mobile phase viscosity and increasing mass transfer kinetics.[3][5] However, excessively high temperatures should be avoided to prevent analyte degradation and potential changes in retention.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the peak shape of ritalinic acid. The asymmetry factor is a measure of peak symmetry, with an ideal value of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.

Table 1: Effect of Mobile Phase pH on Ritalinic Acid Peak Asymmetry

Mobile Phase pHApproximate Asymmetry FactorPeak Shape Description
2.51.1Good symmetry
3.41.0Excellent symmetry[1]
4.11.2Minor tailing
5.01.5Moderate tailing
6.0>1.8Significant tailing
7.0>2.0Severe tailing

Note: The asymmetry factors are illustrative and based on typical chromatographic behavior and published chromatograms. Actual values may vary depending on the specific column and other experimental conditions.

Table 2: Effect of Organic Modifier (Acetonitrile) Concentration on Ritalinic Acid Peak Asymmetry in a Buffered Mobile Phase (pH ~4)

Acetonitrile Concentration (%)Approximate Asymmetry FactorPeak Shape Description
51.4Noticeable tailing
101.2Minor tailing
151.1Good symmetry
201.0Excellent symmetry
251.1Good symmetry

Note: The asymmetry factors are illustrative and based on general reversed-phase chromatography principles. The optimal organic modifier concentration should be determined empirically for each specific method.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Ritalinic Acid in Serum [3]

  • Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. Load 0.5 mL of serum onto the SPE cartridge. c. Wash the cartridge with 1 mL of deionized water. d. Elute the ritalinic acid with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18, 10 µm, 3.9 x 300 mm

    • Mobile Phase: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.8 with phosphoric acid / Acetonitrile (93:7, v/v)

    • Flow Rate: 2.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detection: UV at 192 nm

Protocol 2: Chiral HPLC-UV Analysis of Ritalinic Acid Enantiomers [1]

  • Sample Preparation (for standard solution): a. Dissolve ritalinic acid standard in the mobile phase to the desired concentration.

  • Chromatographic Conditions:

    • Column: Chiral-AGP, 5 µm, 150 x 4.0 mm

    • Mobile Phase: 0.4% Acetic Acid and 0.1% Dimethyloctylamine (DMOA) in water, pH adjusted to 3.4

    • Flow Rate: 0.9 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

    • Detection: UV at 220 nm

Visualizations

Ritalinic_Acid_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Serum/Urine) Precipitation Protein Precipitation (if applicable) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Sample->SPE Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Column Chromatographic Separation (C18 Column) Injection->Column Detection UV or MS/MS Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for ritalinic acid analysis.

Troubleshooting_Logic Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No pH_Check Adjust Mobile Phase pH (3-4) Tailing->pH_Check Yes Split Split Peak? Fronting->Split No Solvent_Check Match Sample Solvent to Mobile Phase Fronting->Solvent_Check Yes Frit_Check Check/Clean Column Frit Split->Frit_Check Yes End Good Peak Shape Split->End No Modifier_Check Add Amine Modifier (e.g., DMOA) pH_Check->Modifier_Check Overload_Check Reduce Sample Concentration Modifier_Check->Overload_Check Overload_Check->End Conc_Check Dilute Sample Solvent_Check->Conc_Check Conc_Check->End Column_Check Inspect/Replace Column Frit_Check->Column_Check Column_Check->End

Caption: Troubleshooting logic for poor peak shape in ritalinic acid analysis.

References

Improving recovery of ritalinic acid and D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ritalinic acid and its deuterated analog, D-erythro-Ritalinic acid-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery and reproducibility of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low recovery for ritalinic acid and its deuterated internal standard during solid-phase extraction (SPE)?

Low recovery in SPE can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for ritalinic acid can lead to poor retention. For instance, a highly polar compound may not be well-retained on a very non-polar sorbent like C18.

  • Incorrect Sample pH: The pH of the sample is crucial for ensuring the analyte is in the correct ionization state for retention on the sorbent.

  • Suboptimal Wash Steps: The wash solvent may be too strong, causing the analyte to be eluted prematurely along with interferences.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.[1]

  • Inconsistent Flow Rates: If the flow rate during sample loading is too high, the analyte may not have sufficient time to interact with the sorbent.[1]

Q2: Which SPE sorbents are recommended for ritalinic acid extraction?

Several studies have successfully employed polymeric reversed-phase sorbents for the extraction of ritalinic acid.[2] One specific example is the use of a Strata-X SPE plate, which is a polymeric sorbent.[3] Mixed-mode sorbents that combine hydrophobic and ion-exchange retention mechanisms can also offer high selectivity.[4]

Q3: What are typical recovery rates for ritalinic acid from biological matrices?

Recovery rates can vary depending on the biological matrix and the specific extraction protocol. One study reported mean recoveries for ritalinic acid ranging from 36.3% to 92.4% across different biological matrices, including plasma, urine, oral fluid, and sweat.[5] Another method for the analysis of ritalinic acid in monkey plasma reported a recovery of approximately 60%.[2]

Q4: Can protein precipitation be used as an alternative to SPE for ritalinic acid analysis?

Yes, protein precipitation is a viable sample preparation technique for ritalinic acid. One validated LC-MS/MS method for the determination of racemic methylphenidate and ritalinic acid in blood, plasma, and oral fluid utilized protein precipitation with an aqueous solution of zinc sulfate in methanol.[6]

Troubleshooting Guides

Low Recovery of Ritalinic Acid and/or this compound

Problem: The recovery of ritalinic acid and/or its deuterated internal standard is consistently below the acceptable range (typically >70%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Breakthrough During Loading 1. Verify Sample Solvent Strength: If the sample solvent is too strong, the analytes will not be retained on the sorbent. Dilute the sample with a weaker solvent if necessary.[1][7] 2. Check Sample pH: Ensure the sample pH is adjusted to optimize the interaction between the analytes and the sorbent. For ion-exchange sorbents, the pH should ensure the analytes are in their ionized form.[4] 3. Reduce Loading Flow Rate: A slower flow rate allows for more effective interaction between the analytes and the sorbent.[1]
Analyte Loss During Washing 1. Assess Wash Solvent Strength: The wash solvent may be too aggressive, leading to the elution of the analytes along with interferences. Decrease the strength of the wash solvent (e.g., by reducing the percentage of organic solvent).[1][7]
Incomplete Elution 1. Increase Elution Solvent Strength: If the analytes are strongly retained, a stronger elution solvent may be required. This can be achieved by increasing the percentage of organic solvent or by using a different solvent with a higher elution strength.[7] 2. Adjust Elution Solvent pH: For ion-exchange sorbents, the pH of the elution solvent should be adjusted to neutralize the charge of the analyte or the sorbent, thereby disrupting the electrostatic interaction.[7]
Non-Specific Binding 1. Use Low-Binding Labware: Analytes can adhere to the surfaces of labware. Employing low-binding plasticware or silanized glassware can mitigate this issue.[8]

Experimental Protocols

Automated Solid-Phase Extraction (SPE) for Ritalinic Acid in Whole Blood

This protocol is based on a method for the enantioselective determination of methylphenidate and ritalinic acid in whole blood.[3][9][10]

  • Sample Pre-treatment: Perform protein precipitation on the whole blood samples.

  • SPE Cartridge Conditioning: Condition a 96-well Strata-X SPE plate (30 mg bed mass) with 900 µL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the plate with 900 µL of 2% acetic acid in water.

  • Sample Loading: Load the pre-treated samples onto the SPE plate.

  • Washing: Wash the plate with 900 µL of 5% methanol and 2% acetic acid in water.

  • Elution: Elute the analytes from the plate using 500 µL of 50% methanol and 2% acetic acid in water.[3]

Protein Precipitation for Ritalinic Acid in Blood, Plasma, and Oral Fluid

This protocol is adapted from a validated LC-MS/MS method.[6]

  • Sample Aliquoting: Take 100 µL of blood, plasma, or oral fluid.

  • Addition of Internal Standard and Precipitant: Add the deuterated internal standards.

  • Precipitation: Add 200 µL of an aqueous solution of zinc sulfate in methanol to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.

Quantitative Data Summary

Analyte Matrix Extraction Method Reported Recovery Reference
Ritalinic AcidPlasma, Urine, Oral Fluid, SweatAcetonitrile Precipitation36.3% - 92.4%[5]
Ritalinic AcidMonkey PlasmaPolymeric Reversed-Phase SPE~60%[2]
MethylphenidateMonkey PlasmaPolymeric Reversed-Phase SPE~75%[2]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Sample Biological Sample (e.g., Blood, Plasma, Urine) Precipitation Protein Precipitation (e.g., with Acetonitrile or ZnSO4/Methanol) Sample->Precipitation Loading 3. Sample Loading Precipitation->Loading Load Supernatant Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., 2% Acetic Acid) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (e.g., 5% Methanol/2% Acetic Acid) Loading->Washing Elution 5. Elution (e.g., 50% Methanol/2% Acetic Acid) Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis Inject Eluate

Caption: General workflow for sample preparation and solid-phase extraction of ritalinic acid.

Troubleshooting_Logic Start Low Analyte Recovery Check_Loading Analyze Loading Flow-through Start->Check_Loading Check_Wash Analyze Wash Fractions Check_Loading->Check_Wash Analyte Absent Solution_Loading - Decrease sample solvent strength - Adjust sample pH - Reduce loading flow rate Check_Loading->Solution_Loading Analyte Present Check_Elution Analyze Eluate Check_Wash->Check_Elution Analyte Absent Solution_Wash - Decrease wash solvent strength Check_Wash->Solution_Wash Analyte Present No_Elution Analyte strongly bound to sorbent Check_Elution->No_Elution Analyte Absent Solution_Elution - Increase elution solvent strength - Adjust elution solvent pH No_Elution->Solution_Elution

Caption: Troubleshooting logic for diagnosing the cause of low analyte recovery in SPE.

References

Deuterium exchange issues with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-erythro-Ritalinic acid-d10. Our goal is to help you mitigate deuterium exchange issues and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound as an internal standard in mass spectrometry applications.

Issue 1: Inconsistent or lower-than-expected signal from this compound.

This could be a sign of degradation or deuterium exchange. Follow these steps to diagnose and resolve the issue.

  • Verify Proper Storage and Handling: Ensure the standard has been stored according to the manufacturer's recommendations, typically at -20°C or colder in a desiccator to protect from moisture.[1] Solutions should be stored in well-sealed vials at low temperatures (2-8°C or -20°C) and protected from light.[1] Avoid repeated freeze-thaw cycles.[1]

  • Assess Solvent Choice: The solvent used for reconstitution and dilution is critical.[1] Protic solvents like water and methanol can facilitate deuterium-hydrogen (H/D) exchange, especially under acidic or basic conditions.[2] Aprotic solvents such as acetonitrile are generally recommended.[1]

  • Evaluate pH of Solutions: The pH of your sample and mobile phase plays a significant role in the stability of the deuterium labels.[2] Both acidic and basic conditions can catalyze H/D exchange.[3] For many compounds, the minimum rate of exchange occurs around pH 2.5-3.[2]

  • Control Temperature: Higher temperatures accelerate the rate of deuterium exchange.[3] Keep samples, standards, and the autosampler cooled to minimize this effect.[2]

Issue 2: Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.

This is a strong indicator of back-exchange, where deuterium atoms on your standard are being replaced by protons from the surrounding environment.[2]

  • Investigate the Source of Protons: The most common sources of protons are protic solvents (e.g., water, methanol) and atmospheric moisture.[2][4]

  • Implement a Dry Environment: When preparing solutions, handle the standard under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to atmospheric moisture.[4]

  • Use Dried Glassware: Ensure all glassware is thoroughly dried before use to prevent water contamination.[4]

Issue 3: Non-linear calibration curve.

While several factors can cause non-linearity, issues with the deuterated internal standard are a common cause.[2]

  • Check for Unlabeled Analyte Impurity: The presence of unlabeled D-erythro-Ritalinic acid in your deuterated standard can affect the response, particularly at different concentrations.[2] Consult the certificate of analysis for isotopic purity.

  • Evaluate for Isobaric Interferences: Check for any interfering compounds in your matrix that may have the same mass as your internal standard.

  • Assess for Isotope Effects: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[5] If this shift is significant, it can lead to differential matrix effects and impact quantification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maintain the integrity of this compound, it should be stored in a cool, dry environment, protected from light and moisture.[4] For solid forms, storage at -20°C or colder in a desiccator is recommended.[1] Solutions should be stored in tightly sealed amber vials with PTFE-lined caps at low temperatures (e.g., 4°C or -20°C).[1][4] Always refer to the certificate of analysis provided by the manufacturer for specific storage instructions.[1][4]

Q2: Which deuterium positions are most susceptible to exchange?

Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen) are highly susceptible to exchange with protons from protic solvents.[2][3] Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be labile, particularly under acidic or basic conditions due to keto-enol tautomerism.[2][3] Deuterium on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.[2]

Q3: How does pH influence the stability of the deuterium labels?

The rate of H/D exchange is catalyzed by both acids and bases.[3] For many compounds, the rate of exchange is minimized at a pH between 2.5 and 7.[2] Strongly acidic or basic conditions should be avoided to preserve the isotopic purity of the standard.[2]

Q4: Can I use protic solvents like methanol or water with this compound?

While aprotic solvents like acetonitrile are preferred, protic solvents may be necessary for your application.[1] If you must use protic solvents, it is crucial to minimize the time the standard is in the solution and to control the temperature and pH to reduce the rate of exchange.[2]

Q5: How can I verify the isotopic purity of my this compound?

The isotopic purity of your standard should be verified upon receipt and periodically. High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[1]

Data Presentation

Table 1: Factors Influencing Deuterium Exchange Rate

FactorCondition Leading to Higher Exchange RateRecommended Practice for Minimal Exchange
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7.[2]
Temperature HighStore and analyze at low temperatures (e.g., 4°C).[2]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile) when possible.[2]
Label Position On Heteroatoms (O, N, S)Choose standards with labels on stable carbon positions.[2]
Label Position Alpha to CarbonylBe cautious with pH and temperature.[2]
Label Position Aromatic/Aliphatic C-HGenerally stable under typical analytical conditions.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of a this compound stock solution and subsequent working solutions.

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]

  • Reconstitution (Stock Solution):

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile) to achieve the desired concentration.[4]

    • Vortex or sonicate to ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution using the same aprotic solvent to create working solutions at the desired concentrations.

  • Storage:

    • Store the stock and working solutions in tightly sealed amber vials with PTFE-lined caps at -20°C or colder.

    • Prepare fresh working solutions regularly and monitor for any signs of degradation or exchange.[1]

Protocol 2: Assessing the Stability of this compound in Your Matrix

This protocol helps determine if deuterium exchange is occurring under your specific experimental conditions.

  • Sample Preparation:

    • Spike the this compound internal standard into a blank matrix (e.g., plasma, urine) at a concentration similar to that used in your analytical method.[5]

  • Incubation:

    • Incubate the spiked sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[5]

  • Analysis:

    • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled D-erythro-Ritalinic acid's mass transition.[5]

  • Evaluation:

    • A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring under your experimental conditions.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Deuterium Exchange start Inconsistent IS Signal or Unlabeled Analyte Peak storage Verify Storage Conditions (-20°C, desiccated) start->storage handling Review Handling Procedures (e.g., inert atmosphere) storage->handling solvent Check Solvent Type (Aprotic vs. Protic) handling->solvent ph_temp Evaluate pH and Temperature of Solutions solvent->ph_temp purity Assess Isotopic Purity (Certificate of Analysis) ph_temp->purity reprepare Prepare Fresh Standard Solutions purity->reprepare reanalyze Re-analyze Samples reprepare->reanalyze stable IS Signal Stable? reanalyze->stable end Issue Resolved stable->end Yes further_investigation Further Investigation Needed (e.g., matrix effects) stable->further_investigation No

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

HandlingProtocol General Handling Protocol for Deuterated Standards start Receive Standard verify Verify Certificate of Analysis (Purity, Storage) start->verify storage Store Appropriately (-20°C or colder, desiccated) verify->storage equilibrate Equilibrate to Room Temp Before Opening storage->equilibrate prepare Prepare Stock Solution (Aprotic Solvent, Inert Atmosphere) equilibrate->prepare aliquot Aliquot and Store Working Solutions prepare->aliquot use Use in Experiment aliquot->use

References

Calibrator and QC preparation for ritalinic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of calibrators and quality control (QC) samples for the analysis of ritalinic acid, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing ritalinic acid stock and working solutions?

A1: Methanol is commonly used to prepare stock solutions of ritalinic acid and its deuterated internal standards, typically at a concentration of 1 mg/mL.[1] For working solutions, further dilutions can be made with methanol, water, or a mixture of methanol and water.[1][2] Some protocols also utilize water for preparing diluted stock solutions and daily working internal standard solutions.[1][2]

Q2: How should I prepare my calibration curve standards?

A2: Calibration standards are prepared by spiking a blank matrix (e.g., drug-free urine, blood, or plasma) with known concentrations of ritalinic acid from your working solutions.[1][3] A series of at least five to seven non-zero concentrations is recommended to establish a linear range.[2][4] It is crucial to use the same biological matrix for your calibrators as for your unknown samples to account for matrix effects.

Q3: What concentration levels should I use for my Quality Control (QC) samples?

A3: QC samples should be prepared independently from the calibration standards. At a minimum, three concentration levels are recommended:

  • Low QC: 2-3 times the Limit of Quantitation (LOQ).

  • Medium QC: In the mid-range of the calibration curve.

  • High QC: Near the Upper Limit of Quantitation (ULOQ).

These QCs should be prepared by spiking a blank matrix from a separate weighing of the reference standard, if possible, to ensure accuracy and precision.[5]

Q4: What is the best internal standard for ritalinic acid analysis?

A4: A stable isotope-labeled (SIL) internal standard, such as ritalinic acid-d10, is highly recommended.[4][5] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar extraction recovery and matrix effects.[6][7] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[6][7]

Q5: What are the optimal storage conditions for ritalinic acid stock solutions and prepared samples?

A5: Stock solutions of ritalinic acid are typically stored at -20°C or -80°C for long-term stability, with some sources suggesting stability for up to 6 months at -80°C.[1][8] Spiked calibrators and QC samples in biological matrices should also be stored frozen, ideally at -20°C, to ensure stability.[9][10][11] One study found that ritalinic acid was stable for at least 5 months at -20°C in blood.[9][11] Short-term storage at 4°C (refrigerated) may be acceptable for up to one week.[9][11]

Troubleshooting Guide

Q1: My ritalinic acid concentration in stored samples seems to have increased over time. What could be the cause?

A1: If the samples also contain methylphenidate, it can hydrolyze to ritalinic acid, artificially inflating the concentration of the metabolite. This degradation is temperature-dependent. Studies have shown that at room temperature (~25°C), methylphenidate can completely metabolize to ritalinic acid within two weeks.[9][11] To prevent this, samples must be stored at -20°C immediately after collection and until analysis.[9][10][11]

Q2: I'm observing significant signal suppression or enhancement (matrix effects) in my analysis. How can I mitigate this?

A2: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte.[12][13][14]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like ritalinic acid-d10 is the most effective way to compensate for matrix effects, as it is affected similarly to the analyte.[4][7][12]

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques. Solid-Phase Extraction (SPE) is generally more effective at removing interfering components than a simple "dilute-and-shoot" or protein precipitation method.[15][16]

  • Chromatographic Separation: Optimize your LC method to separate ritalinic acid from the interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects.[17]

Q3: My calibration curve is non-linear or has poor regression (r² < 0.99). What should I check?

A3:

  • Preparation Error: Double-check the calculations and dilutions for your stock solutions, working solutions, and spiked calibrators. Ensure that pipettes are properly calibrated.

  • LLOQ/ULOQ Issues: The lowest point on your curve (LLOQ) may be below the reliable detection limit of your instrument. The highest point (ULOQ) may be causing detector saturation. Try adjusting the concentration range.

  • Matrix Effects: If you are using a surrogate matrix or a solvent for your calibrators, significant matrix effects in your actual samples can cause non-linearity. Whenever possible, prepare calibrators in the same matrix as your samples.

  • Analyte Adsorption: Ritalinic acid may adsorb to plasticware. Using low-adsorption tubes and pipette tips or silanized glassware can help.

  • Weighting: For LC-MS/MS data, a linear regression with a 1/x or 1/x² weighting is often necessary to account for heteroscedasticity (non-uniform variance) across the concentration range.[4]

Q4: The recovery of ritalinic acid from my sample preparation is low or inconsistent. What could be the problem?

A4:

  • Extraction pH: The amphoteric nature of ritalinic acid (containing both an acidic carboxyl group and a basic amine group) means its extraction efficiency is highly dependent on pH. For liquid-liquid extraction, the pH must be carefully optimized. Due to these properties, Solid-Phase Extraction (SPE) is often a more robust choice.[15]

  • Protein Precipitation Inefficiency: If using protein precipitation, ensure the precipitating agent (e.g., acetonitrile, methanol with zinc sulfate) is added in the correct ratio and that vortexing is sufficient to ensure complete protein crashing.[18][19] Incomplete precipitation can lead to analyte loss.

  • SPE Column Conditioning/Elution: For SPE, ensure the column is properly conditioned and equilibrated before loading the sample. The wash and elution solvents must be of the appropriate strength and pH to retain and then effectively elute the ritalinic acid.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of ritalinic acid reference standard.

    • Dissolve in a Class A 10 mL volumetric flask using methanol.

    • Store at -20°C in an amber vial.[1] A similar procedure should be followed for the deuterated internal standard (e.g., ritalinic acid-d10).

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with methanol or a methanol/water mixture to create a series of working solutions for spiking calibrators and QCs.[1]

  • Calibration Standards:

    • Obtain a pool of blank, verified drug-free biological matrix (e.g., human plasma, urine).

    • Spike small, precise volumes of the working standard solutions into aliquots of the blank matrix to achieve the desired concentrations for the calibration curve (typically 7-8 points).

    • Vortex each standard thoroughly.

  • Quality Control (QC) Samples:

    • If possible, use a different weighing of the reference standard to prepare a separate stock solution for QCs.

    • Prepare at least three levels (Low, Medium, High) by spiking blank matrix with the QC working solutions.

    • These should be prepared in the same manner as the calibration standards but from an independent stock solution.

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

This is a common and rapid method for plasma or blood samples.

  • Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard working solution to each tube.

  • Precipitation: Add 200 µL of a precipitating agent, such as an aqueous solution of zinc sulfate in methanol, or ice-cold acetonitrile.[18]

  • Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.[16]

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

This method provides a cleaner extract than PPT and is suitable for complex matrices. A mixed-mode cation exchange (MCX) or polymeric reversed-phase sorbent is often effective.

  • Sample Pre-treatment: Dilute the sample (e.g., 200 µL of plasma) with an acidic buffer (e.g., 2% formic acid or acetic acid in water) to ensure the analyte is charged.[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by equilibration with the acidic buffer.[2]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in acidic water) to remove hydrophilic interferences.[2]

  • Elution: Elute the ritalinic acid with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Example Linearity Ranges for Ritalinic Acid Analysis

Biological MatrixLinearity RangeInternal Standard UsedReference
Whole Blood0.5 - 500 ng/gRitalinic Acid-d10[16][20]
Blood/Plasma10 - 1500 ng/mLDeuterated Analog[18]
Oral Fluid0.25 - 125 ng/mLDeuterated Analog[18]
Oral Fluid0.5 - 50 ng/mLRitalinic Acid-d10[4]
Urine5 - 5000 µg/Ld₆-Amphetamine[12]
Urine500 - 5000 nMNot Specified (Implied IS)[17]

Table 2: Summary of Ritalinic Acid Stability in Blood

Storage TemperatureDurationObservationReference
Room Temp (~25°C)24 hoursConcentration increased by 53% (due to methylphenidate degradation)[9][11]
Refrigerated (4°C)1 weekStable (within ±17% change)[9][11]
Frozen (-20°C)5 monthsStable[9][11]
Elevated (35°C)24 hoursConcentration increased by 244% (due to methylphenidate degradation)[9][11]

Mandatory Visualizations

Calibrator_QC_Preparation_Workflow Diagram 1: Calibrator and QC Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_spiking Matrix Spiking stock_ra Weigh Ritalinic Acid Reference Standard dissolve_ra Dissolve in Methanol (e.g., 1 mg/mL) stock_ra->dissolve_ra stock_is Weigh Ritalinic Acid-d10 Internal Standard dissolve_is Dissolve in Methanol (e.g., 1 mg/mL) stock_is->dissolve_is working_cal Create Serial Dilutions for Calibrators dissolve_ra->working_cal working_qc Create Separate Dilutions for QCs dissolve_ra->working_qc working_is Prepare Daily IS Working Solution dissolve_is->working_is spike_cal Spike Blank Matrix with Calibrator Working Solutions to create Calibration Curve working_cal->spike_cal spike_qc Spike Blank Matrix with QC Working Solutions to create LLOQ, Low, Mid, High QCs working_qc->spike_qc analysis Proceed to Sample Preparation & Analysis working_is->analysis blank_matrix Obtain Blank Biological Matrix (e.g., Plasma, Urine) blank_matrix->spike_cal blank_matrix->spike_qc spike_cal->analysis spike_qc->analysis

Caption: Workflow for preparing stock solutions, calibrators, and QCs.

Sample_Preparation_Workflows Diagram 2: Sample Preparation Logical Relationships cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Sample (Calibrator, QC, Unknown) add_is Add Internal Standard (Ritalinic Acid-d10) start->add_is add_solvent Add Precipitating Solvent (e.g., Acetonitrile) add_is->add_solvent pretreat Pre-treat Sample (e.g., Dilute with Acid) add_is->pretreat vortex_ppt Vortex Vigorously add_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant end_node Inject into LC-MS/MS supernatant->end_node condition Condition SPE Cartridge load Load Sample condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute elute->end_node

Caption: Logical relationships in common sample preparation workflows.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ritalinic Acid Quantification Using D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin). It focuses on the validation of these methods using D-erythro-Ritalinic acid-d10 as an internal standard, offering supporting experimental data and detailed protocols for professionals in drug development and research.

Method Performance Comparison

The quantification of ritalinic acid in biological matrices is crucial for pharmacokinetic, clinical, and forensic studies. The most common analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise results, especially with LC-MS/MS and GC-MS methods.

Below is a summary of the performance characteristics of these methods. The data presented is a synthesis from multiple validation studies.

Parameter LC-MS/MS GC-MS Immunoassay
Linearity Range 0.5 - 500 ng/mL[1][2]Typically higher than LC-MS/MSQualitative/Semi-quantitative[3]
Limit of Quantification (LOQ) 0.5 ng/mL[1]>10 ng/mL~100 ng/mL (cutoff)[3][4]
Accuracy (% Bias) -4.8% to -12.7%[1]Variable, generally <15%Not applicable (Screening)
Precision (%RSD) <12.5%[1]<15%Not applicable (Screening)
Specificity HighHighPotential for cross-reactivity[5]
Sample Throughput HighModerateVery High
Cost per Sample ModerateHighLow

Editorial Note

While the request specified this compound, the majority of published validation studies utilize (±)-threo-Ritalinic acid-d10 as the internal standard.[6][7][8] The threo diastereomer is more commonly referenced in analytical methods for methylphenidate and its metabolites. The validation data presented here is largely based on methods using the threo-d10 internal standard, which is considered a suitable analogue for the quantification of ritalinic acid.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE) for Blood Samples
  • Sample Pre-treatment : To 1 mL of whole blood, add an internal standard working solution containing this compound.

  • Protein Precipitation : Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Solid Phase Extraction :

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System : A high-performance liquid chromatography (HPLC) system.

  • Column : A chiral column (e.g., Chirobiotic V2) is necessary for enantioselective separation.[3]

  • Mobile Phase : A gradient of methanol and ammonium acetate buffer is commonly used.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection : Multiple Reaction Monitoring (MRM) is used for the detection and quantification of ritalinic acid and its deuterated internal standard.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological context of ritalinic acid, the following diagrams illustrate the experimental workflow and the metabolic pathway of methylphenidate.

G Experimental Workflow for Ritalinic Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Blood/Urine) Add_IS Add this compound Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid Phase Extraction Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A flowchart of the analytical workflow for ritalinic acid.

G Metabolic Pathway of Methylphenidate Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic_Acid Methylphenidate->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) CES1->Methylphenidate

Caption: The primary metabolic conversion of methylphenidate.

Comparison of Analytical Techniques

LC-MS/MS is generally the preferred method for the quantitative analysis of ritalinic acid due to its high sensitivity, specificity, and throughput.[2][9] A study comparing LC-MS/MS, GC-MS, and immunoassay for urinary screening of methylphenidate and ritalinic acid concluded that the LC-MS/MS method was superior in terms of cost and performance, offering a single procedure for both screening and confirmation.[9]

GC-MS, while also a highly specific and sensitive technique, often requires more extensive sample derivatization, which can increase sample preparation time and introduce variability. Immunoassays are valuable for rapid, high-throughput screening in clinical or forensic settings to identify presumptive positive samples.[3] However, positive immunoassay results should always be confirmed by a more specific method like LC-MS/MS or GC-MS due to the potential for cross-reactivity.[5] The ARK™ Methylphenidate Metabolite Assay, for example, is a homogeneous enzyme immunoassay for the qualitative and/or semi-quantitative determination of ritalinic acid in human urine.[3]

References

The Analytical Edge: A Comparative Guide to Internal Standards for Methylphenidate and Ritalinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of methylphenidate, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of two commonly employed deuterated internal standards, methylphenidate-d9 and D-erythro-Ritalinic acid-d10, clarifying their specific roles and performance in the quantitative analysis of methylphenidate and its primary metabolite, ritalinic acid.

In the realm of therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology, the precise quantification of methylphenidate (MPH) and its major metabolite, ritalinic acid (RA), is paramount. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of internal standards (IS) to ensure accuracy and precision. An ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, as it shares near-identical physicochemical properties, leading to similar behavior during sample extraction, chromatography, and ionization.

This guide will elucidate the principles behind the selection of methylphenidate-d9 and this compound as internal standards and provide a comparative overview of their application.

Principle of Internal Standard Selection

The fundamental principle guiding the choice of an internal standard in LC-MS/MS analysis is to use a compound that mimics the analyte of interest as closely as possible. This ensures that any variability introduced during the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, affects both the analyte and the internal standard to the same degree. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these variations and leading to a more accurate and precise measurement.

For the simultaneous quantification of methylphenidate and ritalinic acid, the most scientifically sound approach is to use a distinct, stable isotope-labeled internal standard for each analyte. Therefore, methylphenidate-d9 is the appropriate internal standard for the quantification of methylphenidate, while a deuterated analog of ritalinic acid, such as this compound, is the correct choice for the quantification of ritalinic acid.[1]

cluster_0 Analyte & Internal Standard Pairing Methylphenidate Methylphenidate Methylphenidate-d9 Methylphenidate-d9 Methylphenidate->Methylphenidate-d9  Ideal IS for Ritalinic Acid Ritalinic Acid This compound This compound Ritalinic Acid->this compound  Ideal IS for

Caption: Ideal internal standard pairing for the simultaneous analysis of methylphenidate and ritalinic acid.

Comparative Data of Internal Standards

The following table summarizes the key properties of methylphenidate-d9 and this compound, highlighting their suitability for their respective analytes.

PropertyMethylphenidate-d9This compound
Analyte Methylphenidate (MPH)Ritalinic Acid (RA)
Chemical Formula C₁₄H₁₀D₉NO₂C₁₃H₇D₁₀NO₂
Molecular Weight ~242.3 g/mol ~231.3 g/mol
Isotopic Purity HighHigh
Structural Similarity Identical to MethylphenidateIdentical to Ritalinic Acid
Chromatographic Behavior Co-elutes with MethylphenidateCo-elutes with Ritalinic Acid
Ionization Efficiency Similar to MethylphenidateSimilar to Ritalinic Acid

Experimental Performance

The performance of these internal standards is best evaluated through the validation of bioanalytical methods. Key validation parameters include linearity, accuracy, precision, and the assessment of matrix effects.

Linearity and Sensitivity

In a typical LC-MS/MS method for the simultaneous quantification of MPH and RA, calibration curves are constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration. The use of a dedicated SIL-IS for each analyte ensures excellent linearity over a wide concentration range. For instance, a study quantifying MPH and RA in oral fluid utilized MPH-d9 and (±)-threo-RA-d10 as internal standards, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL for both analytes.[2]

AnalyteInternal StandardTypical LLOQ (ng/mL)Linearity (r²)
MethylphenidateMethylphenidate-d90.1 - 0.5>0.99
Ritalinic Acid(±)-threo-Ritalinic acid-d100.2 - 0.5>0.99
Accuracy and Precision

The accuracy and precision of a method are critically dependent on the performance of the internal standard. The use of methylphenidate-d9 and a deuterated ritalinic acid internal standard has been shown to yield accuracy and precision values well within the acceptable limits set by regulatory agencies (typically ±15% for accuracy and a coefficient of variation ≤15% for precision). A study on the determination of MPH in plasma and saliva using methylphenidate-d9 as the internal standard reported accuracy within 98-108% and imprecision of less than 7.0%.[3]

Matrix Effect Compensation

Matrix effects, caused by co-eluting endogenous components from the biological matrix, can significantly impact the accuracy of LC-MS/MS assays. A stable isotope-labeled internal standard is the most effective tool to compensate for these effects because it experiences the same degree of ion suppression or enhancement as the analyte. The use of deuterated MPH as an internal standard has been shown to adequately compensate for matrix effects in both plasma and saliva.[3]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

The following is a representative experimental protocol for the simultaneous quantification of methylphenidate and ritalinic acid in a biological matrix, such as oral fluid.

cluster_1 Analytical Workflow A Sample Collection (Oral Fluid) B Addition of Internal Standards (MPH-d9 and RA-d10) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F

References

A Comparative Guide to Deuterated Internal Standards in Methylphenidate Analysis: A Focus on D-erythro-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of methylphenidate and its primary metabolite, ritalinic acid, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of D-erythro-Ritalinic acid-d10 and other commonly employed deuterated standards, supported by experimental data from various analytical method validation studies.

The Gold Standard: Why Deuterated Internal Standards?

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, these standards become chemically identical to the analyte of interest, differing only in mass. This subtle modification allows them to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer.[2] This intrinsic similarity enables them to effectively compensate for variations in sample preparation, injection volume, and matrix effects, ultimately leading to enhanced accuracy and precision in quantification.[1][3]

Performance Comparison of Deuterated Ritalinic Acid Standards

Performance MetricMethod Using d,l-threo-Ritalinic Acid-d5[4]Method Using rac-threo-Ritalinic Acid-d10[5]
Analytical Technique UFLC-MS/MSLC-MS/MS
Matrix Rat PlasmaWhole Blood
Linearity (ng/mL) 1 - 5000.5 - 500
Accuracy (%) 85 - 11589 - 94
Intra-day Precision (% CV) < 10< 15
Inter-day Precision (% CV) < 10< 15
Extraction Recovery (%) 25 - 3045 - 59

Note: The data presented above is compiled from two separate studies and is intended for comparative purposes. Direct comparison should be made with caution as experimental conditions differed.

Experimental Protocols: A Closer Look

The successful application of deuterated internal standards is intrinsically linked to the robustness of the analytical method. Below are summaries of typical experimental protocols for the quantification of ritalinic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for extracting ritalinic acid from biological matrices is solid-phase extraction.

  • Pre-treatment: To 1 mL of whole blood, add a solution of the deuterated internal standard (e.g., rac-threo-Ritalinic Acid-d10).

  • Protein Precipitation: Precipitate proteins by adding a suitable solvent such as acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction: Load the supernatant onto an SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]

Chromatographic Separation and Mass Spectrometric Detection

Chiral separation is often necessary to differentiate between the enantiomers of methylphenidate and ritalinic acid.

  • Chromatography: Ultra-fast liquid chromatography (UFLC) or high-performance liquid chromatography (HPLC) is used to separate the analytes. A chiral column is employed for enantiomeric separation.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[4]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored.[4]

Visualizing the Science

To better understand the context of this analysis, the following diagrams illustrate the mechanism of action of methylphenidate and the typical workflow for a bioanalytical method validation.

Methylphenidate Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Vesicle Vesicles (Dopamine, Norepinephrine) Dopamine Dopamine Vesicle->Dopamine Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Dopamine->DAT Reuptake DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks Bioanalytical Method Validation Workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_sample_analysis Sample Analysis Optimization Optimization of Sample Preparation & LC-MS/MS Conditions Selectivity Selectivity Optimization->Selectivity Linearity Linearity Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability QC_Samples Analysis of QC Samples Stability->QC_Samples Study_Samples Analysis of Study Samples QC_Samples->Study_Samples

References

The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Ritalinic Acid Quantification with D-erythro-Ritalinic acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical monitoring studies of methylphenidate, the precise and accurate quantification of its major metabolite, ritalinic acid, is paramount. This guide provides a comprehensive comparison of the analytical performance of the stable isotope-labeled (SIL) internal standard, D-erythro-Ritalinic acid-d10, against alternative quantification methods. The evidence overwhelmingly supports the use of a SIL internal standard to minimize analytical variability and enhance data reliability.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, extraction recovery, and potential degradation as the analyte.[3][4] By adding a known concentration of the SIL internal standard to a sample at the initial stage of analysis, it effectively normalizes for variations throughout the experimental workflow, leading to superior accuracy and precision compared to the use of structural analogs or external standards.[3][5]

Comparative Analysis of Internal Standards for Ritalinic Acid Quantification

A study by Stokvis et al. (2005) demonstrated a significant improvement in both precision and accuracy when switching from a structural analog internal standard to a stable isotope-labeled one for the quantification of an anticancer drug.[4] The mean bias improved to be statistically indistinguishable from the true value, and the variance was significantly lower with the SIL internal standard.[4] Similarly, another study on the quantification of angiotensin IV found that while a structural analog improved linearity, only the SIL internal standard could enhance precision and accuracy.[5]

Methods for ritalinic acid quantification that utilize (±)-threo-Ritalinic acid-d10 consistently report high levels of accuracy and precision. For instance, a "dilute-and-shoot" LC-MS/MS method for oral fluid analysis reported intra- and inter-day bias and imprecision values of no greater than ±12%.[6] Another study in blood, plasma, and oral fluid using deuterated internal standards also demonstrated high accuracy and sensitivity.[7] In contrast, a method for ritalinic acid in urine that used d₆-amphetamine, a structural analog, noted matrix effects of up to 140%, which were compensated for by the internal standard.[8] While the method was validated, the significant matrix effects highlight a potential vulnerability that a co-eluting SIL internal standard would be better equipped to handle.

The following table summarizes validation parameters from various studies, illustrating the performance of methods utilizing a stable isotope-labeled internal standard for ritalinic acid quantification.

Biological MatrixInternal StandardAccuracy (% Bias)Precision (% RSD/CV)Linearity (r)Reference
Oral Fluid(±)-threo-RA-d10within ±12%< 12%>0.99 (implied)[6]
BloodDeuterated RA89 to 94%< 15%>0.99 (implied)[9]
Urineritalinic acid-d10within ±15%< 6%>0.99 (implied)[10]
Urined₆-amphetamine≤ ±20%< 8%>0.997[8]
Rat Plasmad,l-threo-RA85-115%< 10%>0.99 (implied)[11]

Experimental Protocols

A robust and reliable method for the quantification of ritalinic acid in biological matrices using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Dilute-and-Shoot for Oral Fluid)
  • Sample Collection: Collect oral fluid using a specialized collection device (e.g., Quantisal™).[6]

  • Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to an aliquot of the collected oral fluid.

  • Dilution: Dilute the sample with a suitable solvent (e.g., a mixture of mobile phase components).[6]

  • Vortexing and Centrifugation: Vortex the sample to ensure homogeneity and centrifuge to pellet any precipitates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

Sample Preparation (Protein Precipitation for Blood/Plasma)
  • Sample Collection: Collect blood or plasma in appropriate anticoagulant tubes.

  • Internal Standard Spiking: To a 100 µL aliquot of blood or plasma, add a known amount of this compound.[7]

  • Protein Precipitation: Add 200 µL of a cold protein precipitating agent, such as an aqueous solution of zinc sulfate in methanol.[7]

  • Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant for injection into the LC-MS/MS system.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 or Phenyl-Hexyl column is commonly used for separation.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[8][12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection: Monitor the specific precursor-to-product ion transitions for both ritalinic acid and this compound in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Rationale

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of methylphenidate and a typical experimental workflow for ritalinic acid quantification.

cluster_0 Methylphenidate Metabolism Methylphenidate Methylphenidate Ritalinic Acid (inactive) Ritalinic Acid (inactive) Methylphenidate->Ritalinic Acid (inactive) Carboxylesterase 1 (CES1) (Major Pathway, ~80%) p-hydroxy-methylphenidate p-hydroxy-methylphenidate Methylphenidate->p-hydroxy-methylphenidate Aromatic Hydroxylation (Minor Pathway) 6-oxo-methylphenidate 6-oxo-methylphenidate Methylphenidate->6-oxo-methylphenidate Microsomal Oxidation (Minor Pathway)

Caption: Major metabolic pathway of methylphenidate to ritalinic acid.

cluster_1 Quantitative Analysis Workflow A Biological Sample (e.g., Plasma, Urine, Oral Fluid) B Spike with This compound (Internal Standard) A->B C Sample Preparation (e.g., Protein Precipitation, Dilution) B->C D LC-MS/MS Analysis C->D E Data Processing (Ratio of Analyte to Internal Standard) D->E F Accurate Quantification E->F

Caption: Experimental workflow for ritalinic acid quantification.

References

A Comparative Guide to Inter-laboratory Ritalinic Acid Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various analytical methodologies for the quantification of ritalinic acid, the primary metabolite of methylphenidate (Ritalin), in biological matrices. The performance of different methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is summarized to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.

Metabolic Pathway of Methylphenidate to Ritalinic Acid

Methylphenidate is metabolized to ritalinic acid through hydrolysis, a process primarily catalyzed by the carboxylesterase 1 (CES1) enzyme, which is abundant in the liver. This biotransformation is a key consideration in pharmacokinetic and toxicological studies.

Methylphenidate Methylphenidate Hydrolysis Hydrolysis (Carboxylesterase 1) Methylphenidate->Hydrolysis Ritalinic_Acid Ritalinic Acid Hydrolysis->Ritalinic_Acid

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various published methods for the analysis of ritalinic acid in different biological samples. This allows for a direct comparison of key validation parameters.

Analytical MethodMatrixSample PreparationLOQLinearityAccuracy (%)Intra-day Precision (%)Inter-day Precision (%)
LC-MS/MS [1]UrineDilution with water100 µg/L5-5000 µg/L≤ ±20%<8%<8%
LC-MS/MS [2][3]Oral FluidDilute-and-shoot0.5 ng/mLNot Specified≤ ±12%≤12%≤12%
LC-MS/MS [4][5]Blood/PlasmaProtein Precipitation10-1500 ng/mL (Blood/Plasma)0.2-30 ng/mL (MPH), 10-1500 ng/mL (RA)Not SpecifiedNot SpecifiedNot Specified
Chiral LC-MS/MS [6][7][8]Whole BloodProtein Precipitation & SPE0.5 ng/g0.5-500 ng/g89-94%≤15%≤15%
LC-MS/MS [9][10]HairMethanol Extraction1 pg/mg1-100 pg/mgNot SpecifiedNot SpecifiedNot Specified
GC-MS [11]Blood/UrineSolvent Extraction & DerivatizationNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
GC-MS [12]UrineSolid-Phase Extraction & Derivatization≥ 1 µg/mL0-10 µg/mLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for two common analytical techniques are provided below.

LC-MS/MS Analysis of Ritalinic Acid in Urine

This protocol is based on a dilute-and-shoot method, which is rapid and requires minimal sample preparation.

Sample Preparation:

  • Centrifuge urine samples to pellet any particulate matter.

  • Dilute 50 µL of the urine supernatant with 450 µL of an aqueous solution containing the internal standard (e.g., ritalinic acid-d10).[13]

  • Vortex the mixture thoroughly.

  • Inject the diluted sample directly into the LC-MS/MS system.

Liquid Chromatography:

  • Column: A PFP (pentafluorophenyl) propyl column is often used for separation.[1]

  • Mobile Phase: A gradient elution with ammonium formate in water and acetonitrile is typically employed.[1]

  • Flow Rate: Maintained at a constant rate, for example, 0.8 mL/min.[14]

  • Injection Volume: Typically around 15 µL.[14]

Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization in positive mode (ESI+) is common.[1][15]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecular ion of ritalinic acid to a specific product ion (e.g., m/z 220 -> m/z 84).[15]

GC-MS Analysis of Ritalinic Acid in Urine

This method involves extraction and derivatization prior to analysis.

Sample Preparation:

  • Perform solid-phase extraction (SPE) of ritalinic acid from a 10 mL urine sample using a C18 reverse-phase column.[12]

  • Elute the analyte from the SPE column.

  • Methylate the ritalinic acid to form methylphenidate. This derivatization step makes the analyte more volatile and suitable for GC analysis.[12]

  • Extract the derivatized analyte into chloroform.[12]

  • Concentrate the extract and inject it into the GC-MS system.

Gas Chromatography:

  • Column: A fused-silica column, such as one with a 5% phenylmethylpolysiloxane stationary phase, is suitable.[16]

  • Injection: Pulsed-splitless injection is often used.[16]

Mass Spectrometry:

  • Ionization: Electron impact (EI) ionization is typically used.[16]

  • Detection: Selected Ion Monitoring (SIM) is employed to detect specific fragments of the derivatized analyte for quantification.[16]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of ritalinic acid in a laboratory setting, from sample receipt to final data reporting.

cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt Sample_Accessioning Sample Accessioning Sample_Receipt->Sample_Accessioning Sample_Storage Sample Storage Sample_Accessioning->Sample_Storage Sample_Preparation Sample Preparation (e.g., SPE, LLE, Dilution) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing Instrumental_Analysis->Data_Processing Data_Review Data Review & QC Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

Caption: General laboratory workflow for Ritalinic Acid analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methylphenidate Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in biological samples. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection and implementation of the most appropriate analytical technique for specific research, clinical, or forensic needs.

Executive Summary

The accurate quantification of methylphenidate and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The primary analytical methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (e.g., ELISA). Cross-validation of these methods is essential to ensure the reliability and comparability of results across different platforms and laboratories.

This guide reveals that LC-MS/MS is generally superior in terms of sensitivity, specificity, and throughput for the analysis of methylphenidate and ritalinic acid. While GC-MS offers high specificity, it often requires more extensive sample preparation, including derivatization. Immunoassays are suitable for rapid screening but may lack the specificity to distinguish between methylphenidate and other structurally related compounds and typically require confirmation by a more specific method like LC-MS/MS or GC-MS.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for the quantification of methylphenidate and ritalinic acid is summarized in the table below. The data presented is a synthesis of findings from multiple studies.

ParameterLC-MS/MSGC-MSImmunoassay (ELISA)
Limit of Detection (LOD) MPH: 0.1 - 5 µg/L RA: 0.2 - 5 µg/L[1][2]Generally in the low ng/mL range[3]Higher than chromatographic methods
Limit of Quantification (LOQ) MPH: 0.5 - 100 nM RA: 0.5 - 500 nM[4]Typically in the low ng/mL rangeHigher than chromatographic methods
Linearity Range Wide dynamic range, e.g., 5-5000 µg/L[1]Generally narrower than LC-MS/MSLimited dynamic range
Precision (%CV) Intra-day: <10% Inter-day: <15%[4]Good, but can be affected by derivatizationVariable, generally higher %CV
Accuracy (%Bias) Within ±15%[5]Good, but can be affected by derivatizationCan be affected by cross-reactivity
Sample Preparation Simple "dilute-and-shoot" to more complex SPEOften requires derivatization[3][6]Minimal sample preparation
Specificity High, based on retention time and mass transitions[4]High, based on retention time and mass spectrumPotential for cross-reactivity[7]
Throughput High, with rapid analysis timesLower due to longer run times and sample prepHigh, suitable for screening large numbers of samples

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Urine Samples

This method is designed for the simultaneous quantification of methylphenidate and ritalinic acid in urine.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute 50 µL of the urine sample with 450 µL of an internal standard solution (containing deuterated MPH and RA) in a 1:10 ratio.[1]

  • Vortex the diluted sample.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1100 series or equivalent[7]

  • Mass Spectrometer: Sciex API 2000 or equivalent triple quadrupole mass spectrometer[7]

  • Column: A suitable reversed-phase column, such as a PFP propyl column.[1]

  • Mobile Phase: A gradient of 0.02% ammonium formate in water and acetonitrile.[1]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for MPH, RA, and their internal standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Urine Samples

This method requires derivatization to improve the volatility and chromatographic properties of the analytes.

1. Sample Preparation:

  • Adjust the pH of 1 mL of urine to >10 with a suitable buffer.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., chloroform-isopropanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Heat the sample to facilitate derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent mass selective detector

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: A temperature gradient to separate the analytes.

  • Ionization Mode: Electron Impact (EI)

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized MPH and RA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of methylphenidate and the general workflow for the cross-validation of analytical methods.

Metabolic Pathway of Methylphenidate Methylphenidate Methylphenidate Ritalinic_Acid Ritalinic_Acid Methylphenidate->Ritalinic_Acid Hydrolysis (Carboxylesterase 1) Excretion Excretion Ritalinic_Acid->Excretion Urinary Excretion

Caption: Metabolic conversion of Methylphenidate to Ritalinic Acid.

Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_validation Validation Parameters LC_MS_MS LC_MS_MS Data_Analysis Data_Analysis LC_MS_MS->Data_Analysis GC_MS GC_MS GC_MS->Data_Analysis Immunoassay Immunoassay Immunoassay->Data_Analysis Accuracy Accuracy Comparison Comparison Accuracy->Comparison Precision Precision Precision->Comparison Linearity Linearity Linearity->Comparison LOQ LOQ LOQ->Comparison Specificity Specificity Specificity->Comparison Sample_Collection Sample_Collection Sample_Aliquoting Sample_Aliquoting Sample_Collection->Sample_Aliquoting Sample_Aliquoting->LC_MS_MS Sample_Aliquoting->GC_MS Sample_Aliquoting->Immunoassay Data_Analysis->Comparison

Caption: Workflow for comparing analytical methods.

References

Performance Characteristics of D-erythro-Ritalinic Acid-d10 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the precise quantification of metabolites is paramount. For analytes like ritalinic acid, the primary metabolite of methylphenidate (Ritalin), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a detailed comparison of the performance characteristics of D-erythro-Ritalinic acid-d10 as an internal standard, supported by experimental data and protocols.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Deuterated internal standards, such as this compound, are considered superior because they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes.[1] This near-identical chemical nature ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing effective normalization and leading to highly accurate quantification.[1][2]

Comparative Performance Data

The performance of analytical methods is critically dependent on the choice of internal standard. While direct head-to-head comparative studies are not extensively published, the consistent and robust performance of deuterated ritalinic acid in various bioanalytical methods underscores its suitability. The following tables summarize key performance metrics from studies utilizing (±)-threo-Ritalinic acid-d10, a commonly used form that includes the D-erythro isomer, as an internal standard in different biological matrices.

Table 1: Performance in Oral Fluid

ParameterPerformance MetricReference
LinearityQuadratic calibration (weighting of 1/x)[3]
Accuracy (Bias)Within ±12%[3]
Precision (Imprecision)Intra- and inter-day values ≤ ±12%[3]
Limit of Detection (LOD)0.2 ng/mL[3]
Limit of Quantification (LOQ)0.5 ng/mL[3]

Table 2: Performance in Blood/Plasma

ParameterPerformance MetricReference
Linearity0.5 - 500 ng/g[4][5]
Accuracy89% to 94%[4][5]
Precision (CV%)≤ 15%[4][5]
Extraction Recovery>79%[4]
Limit of Detection (LOD)0.5 ng/mL[4]
Limit of Quantification (LOQ)0.5 ng/mL[4]

Table 3: Performance in Urine

ParameterPerformance MetricReference
Linearity5 - 5000 µg/L (r > 0.997)[6]
Accuracy (Bias)≤ ±20%[6]
Precision (CV%)< 8%[6]
Limit of Detection (LOD)5 µg/L[6]
Limit of Quantification (LOQ)100 µg/L[6]

The data consistently demonstrates that methods employing deuterated ritalinic acid as an internal standard achieve excellent linearity, accuracy, and precision across a range of biological matrices, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.[1]

Alternatives to this compound

While deuterated ritalinic acid is a preferred internal standard, other alternatives have been used or could be considered, each with its own set of advantages and disadvantages:

  • Methylphenidate-d9 (MPH-d9): Frequently used for the quantification of the parent drug, methylphenidate.[3] While it is a good internal standard for MPH, it may not perfectly mimic the extraction and chromatographic behavior of the more polar metabolite, ritalinic acid.

  • Non-deuterated structural analogs: A compound with a similar chemical structure but not an isotopologue of the analyte can be used. However, these may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate quantification.

  • d6-Amphetamine: In one study, this was used as the internal standard for both methylphenidate and ritalinic acid.[6] While this may be a cost-effective option, the significant structural and chemical differences between d6-amphetamine and ritalinic acid could lead to inadequate compensation for matrix effects.

The use of a stable isotope-labeled internal standard of the analyte itself, such as this compound, remains the most robust approach to mitigate variability and ensure the highest quality data.[1]

Experimental Protocols

The following is a representative experimental protocol for the quantification of ritalinic acid in a biological matrix using this compound as an internal standard, synthesized from various published methods.[3][4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of the biological sample (e.g., plasma, oral fluid), add 20 µL of the internal standard working solution (containing this compound).

  • Add 600 µL of 15% methanol in acetonitrile to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 500 µL of 2% acetic acid in water.

  • Condition a solid-phase extraction (SPE) plate with methanol followed by 2% acetic acid in water.

  • Load the reconstituted sample onto the SPE plate.

  • Wash the plate with 5% methanol and 2% acetic acid in water.

  • Elute the analytes with 500 µL of 50% methanol and 2% acetic acid in water.

  • Evaporate the eluate to dryness.

  • Reconstitute the final extract in 50 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable reversed-phase or chiral column (e.g., C18, PFP propyl, or a vancomycin-based chiral column for enantiomeric separation).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., 0.02% ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2 - 0.6 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both ritalinic acid and this compound.

Visualizing the Workflow and Principle

To better illustrate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

experimental_workflow sample_collection Sample Collection (e.g., Blood, Urine, Oral Fluid) is_spiking Internal Standard Spiking (this compound) sample_collection->is_spiking sample_prep Sample Preparation (Protein Precipitation & SPE) is_spiking->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Analyte/IS Ratio vs. Concentration) ms_detection->data_analysis results Quantitative Results data_analysis->results

Caption: Bioanalytical workflow for ritalinic acid quantification.

internal_standard_principle cluster_ms Mass Spectrometer analyte Ritalinic Acid ion_source Ion Source (Co-elution & Identical Ionization) analyte->ion_source label_coelution Co-elution due to identical chemistry analyte->label_coelution is Ritalinic Acid-d10 is->ion_source is->label_coelution mass_analyzer Mass Analyzer (Separation by m/z) ion_source->mass_analyzer detector Detector (Signal Ratio Measurement) mass_analyzer->detector label_quantification Accurate Quantification (Ratio corrects for variability) detector->label_quantification

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, especially within drug development, the accuracy of quantifying drugs and their metabolites in biological matrices is non-negotiable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary tool for this task, and its reliability heavily leans on the use of an appropriate internal standard (IS).[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards (D-IS), are frequently employed to compensate for variability during sample preparation and analysis.[1][2] However, the choice and validation of these standards are governed by stringent regulatory guidelines and critical scientific principles.

This guide offers a comparative look at the performance of deuterated standards against other alternatives, supported by experimental data and regulatory insights from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Role and Regulatory View of Internal Standards

An ideal internal standard should be chemically and physically almost identical to the analyte, allowing it to mimic the analyte's behavior throughout the entire analytical process—from extraction to detection.[3][4] This normalization is crucial for correcting variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement.[5][6]

Both the FDA and EMA emphasize the importance of a well-characterized IS. Key regulatory expectations include:

  • Structural Similarity : The IS should be a structural analog or, preferably, a stable isotope-labeled version of the analyte.[7][8]

  • Purity and Identity : The identity and purity of the reference standard must be documented. While a Certificate of Analysis (CoA) is not strictly required for the IS, its suitability for the method must be demonstrated.[9]

  • No Interference : The IS must not interfere with the analyte, and vice versa. Regulatory guidance sets specific limits for this "cross-talk," typically requiring that the contribution of the analyte to the IS signal is ≤5%, and the IS contribution to the analyte signal at the Lower Limit of Quantification (LLOQ) is ≤20%.[5]

  • Consistent Response : While variability in the IS response is expected, significant fluctuations can indicate problems with the assay and may impact accuracy.[5][7]

Performance Comparison: Deuterated vs. ¹³C-Labeled Standards

While deuterated standards are common due to their relative ease of synthesis and lower cost, they are not without drawbacks.[10] The most significant alternative is the use of carbon-13 (¹³C) labeled standards, which often exhibit superior performance.[3][11]

Key Performance Parameter Comparison

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Implications
Chromatographic Co-elution Often elutes slightly earlier than the analyte due to the "isotope effect," where the C-²H bond is stronger than the C-¹H bond.[3][4] This is more pronounced in liquid chromatography.[3][12]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[3][4]Perfect co-elution provides more accurate compensation for matrix effects that can change across a chromatographic peak. A retention time shift can lead to the IS and analyte experiencing different degrees of ion suppression or enhancement.[4]
Accuracy & Precision Can lead to inaccuracies. One study noted a potential 40% error due to an imperfect retention time match. Another reported a mean bias of 96.8% with a standard deviation of 8.6%.[3]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[3] Use in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[13]The superior tracking ability of ¹³C-IS leads to more reliable and reproducible quantitative results, which is critical for regulated studies.
Isotopic Stability Risk of back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[10][14]Isotopically stable with no risk of back-exchange.[10]Back-exchange compromises the integrity of the IS, leading to quantification errors. Careful selection of the labeling position is crucial for D-IS.[10]

Experimental Protocols for IS Evaluation

Validating a bioanalytical method requires a series of experiments to demonstrate its reliability. Below are detailed protocols for key assessments related to the internal standard.

Protocol 1: Assessment of Selectivity and Cross-Interference
  • Objective : To ensure that matrix components do not interfere with the detection of the analyte and IS, and that the analyte and IS do not interfere with each other.

  • Methodology :

    • Obtain at least six different lots of the blank biological matrix (e.g., human plasma) from individual donors.[1]

    • Prepare three sets of samples:

      • Set 1 (Blank Matrix) : Process each blank lot without adding the analyte or IS.

      • Set 2 (Matrix + IS) : Process each blank lot spiked only with the IS at its working concentration.

      • Set 3 (Matrix + Analyte at ULOQ) : Process a sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the IS.

    • Analyze the samples via LC-MS/MS.

  • Acceptance Criteria :

    • In Set 1 and 2, any response at the retention time of the analyte should be <20% of the response of the LLOQ.

    • In Set 1 and 3, any response at the retention time of the IS should be <5% of the mean IS response in calibration standards and QCs.[5]

Protocol 2: Evaluation of Matrix Effect
  • Objective : To assess the impact of matrix components on the ionization of the analyte and IS.

  • Methodology :

    • Obtain at least six different lots of the blank biological matrix.

    • Prepare three sets of samples at two concentrations (low and high QC levels):

      • Set A (Neat Solution) : Analyte and IS in a clean reconstitution solvent.

      • Set B (Post-extraction Spike) : Extract blank matrix from each of the six lots. Spike the analyte and IS into the final, dried extract.

      • Set C (Pre-extraction Spike) : Spike the analyte and IS into the blank matrix from each of the six lots before the extraction process.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).

  • Acceptance Criteria : The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different matrix lots should not exceed 15%.

Visualizing Key Concepts

Diagrams created with Graphviz help illustrate complex workflows and relationships in the validation process.

G cluster_0 Method Development & Validation Workflow cluster_1 Core Validation Experiments start Start: Define Assay Requirements select_is Select Internal Standard (IS) (Deuterated, 13C, Analog) start->select_is dev_lcms Develop LC-MS/MS Conditions select_is->dev_lcms selectivity Selectivity & Interference dev_lcms->selectivity accuracy Accuracy & Precision selectivity->accuracy matrix_effect Matrix Effect accuracy->matrix_effect stability Stability Assessment matrix_effect->stability report Validation Report stability->report end_node End: Method Ready for Use report->end_node

Bioanalytical method validation workflow.

G title Decision Tree for Internal Standard Selection start Need an IS for LC-MS Assay q1 Is a Stable Isotope Labeled (SIL) version available? start->q1 q2 Is 13C-labeled version available and affordable? q1->q2 Yes use_analog Choose Structural Analog IS (Requires extensive validation) q1->use_analog No a1_yes Yes a1_no No use_13c Choose 13C-IS (Preferred Option) q2->use_13c Yes q3 Evaluate D-IS carefully: - No H/D exchange risk? - Minimal chromatographic shift? q2->q3 No a2_yes Yes a2_no No use_d Choose Deuterated-IS q3->use_d Pass q3->use_analog Fail a3_pass Pass a3_fail Fail

Decision pathway for internal standard selection.

Conclusion

The selection and proper validation of an internal standard are foundational to robust and reliable bioanalytical data. While deuterated standards are widely used and can be acceptable, they possess inherent limitations, such as potential chromatographic shifts and isotopic instability, that must be carefully evaluated.[4][10] The experimental data strongly suggests that ¹³C-labeled internal standards are often superior, providing better accuracy and precision by more closely mimicking the analyte.[3][11] Regardless of the choice, adherence to regulatory guidelines from bodies like the FDA and EMA through rigorous experimental validation is mandatory to ensure data integrity in drug development.

References

A Researcher's Guide to D-erythro-Ritalinic acid-d10: A Cost-Benefit Analysis for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the quantitative analysis of methylphenidate and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. D-erythro-Ritalinic acid-d10, a deuterated analog of the major metabolite of methylphenidate, serves as a highly effective internal standard in mass spectrometry-based bioanalytical methods. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with other alternatives and providing supporting experimental data and protocols.

Overview of this compound and its Alternatives

This compound is the deuterium-labeled form of D-erythro-Ritalinic acid, which is a stereoisomer of the primary, inactive metabolite of methylphenidate (Ritalin)[1]. Its primary application is as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise quantification of methylphenidate and ritalinic acid in biological matrices[2][3]. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variability in sample processing and instrument response[4].

Alternatives to this compound include other isotopically labeled compounds such as (±)-threo-Ritalinic acid-d10 and Methylphenidate-d9, as well as unlabeled versions of ritalinic acid and methylphenidate which can be used as reference standards[1][2]. Non-isotopic internal standards, which are structurally similar but not isotopically labeled analogs of the analyte, represent another class of alternatives.

Cost-Benefit Analysis: A Tabular Comparison

The selection of an internal standard is often a balance between cost and performance. While pricing for chemical standards can vary between suppliers and is often available upon request, the following tables provide an illustrative comparison of this compound and its common alternatives based on available data and typical applications.

Table 1: Cost Comparison of Internal Standards

CompoundTypeTypical QuantityEstimated Cost (USD)Key Suppliers
This compoundIsotopic Internal Standard1 mgInquiry-basedPharmaffiliates, LGC Standards[5]
(±)-threo-Ritalinic acid-d10 HClIsotopic Internal Standard1 mg/mL in Methanol$432.00Cerilliant[1]
Methylphenidate-d9 HClIsotopic Internal Standard100 µg/mL in Methanol$236.00Cerilliant[2]
Ritalinic acid HClUnlabeled Standard1 mg/mL in Methanol$172.00Cerilliant[1]
DL-erythro-Ritalinic acidUnlabeled Standard10 mgInquiry-basedZeptoMetrix[6]
Racemic Ritalinic acid (threo)Unlabeled Standard5 grams~$65.00Online retailers (e.g., eBay)[7]

Table 2: Performance Comparison of Internal Standards

Internal Standard TypeAnalyte CorrectionMatrix Effect CompensationSusceptibility to Ion Suppression/EnhancementRelative Cost
Isotopic (e.g., this compound) ExcellentExcellentLowHigh
Non-Isotopic (Structurally Similar) GoodModerateModerateModerate
Unlabeled Analyte as Standard Not applicable for internal standard useNot applicableNot applicableLow

Experimental Protocols and Workflows

The effective use of this compound as an internal standard is contingent on a well-defined and validated analytical method. Below are representative experimental protocols for sample preparation and analysis.

Experimental Protocol: Quantification of Methylphenidate and Ritalinic Acid in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the rapid and quantitative analysis of methylphenidate and ritalinic acid in oral fluid.[8]

1. Sample Collection and Preparation:

  • Collect oral fluid specimens using a Quantisal™ device.

  • Process the collected sample according to the device manufacturer's instructions.

  • Dilute the oral fluid sample for analysis.

  • Spike the diluted sample with a known concentration of the internal standard solution (e.g., (±)-threo-RA-d10).

2. Liquid Chromatography:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Methylphenidate: Monitor for the specific precursor-to-product ion transition.

    • Ritalinic Acid: Monitor for the specific precursor-to-product ion transition.

    • Internal Standard (e.g., (±)-threo-RA-d10): Monitor for its specific precursor-to-product ion transition.

4. Quantification:

  • Construct a calibration curve using known concentrations of unlabeled methylphenidate and ritalinic acid standards spiked with the internal standard.

  • Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for bioanalytical sample preparation using isotopic dilution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Oral Fluid, Urine, Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (e.g., SPE, LLE, PPT) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Acquisition lcms->data quant Quantification data->quant

Bioanalytical workflow for quantification using an internal standard.

Signaling Pathways and Logical Relationships

While this compound is primarily used in analytical chemistry and not directly involved in signaling pathways, its parent compound, methylphenidate, exerts its therapeutic effects by modulating neurotransmitter signaling. The following diagram illustrates the metabolic pathway of methylphenidate.

metabolic_pathway MPH Methylphenidate (MPH) CES1 Carboxylesterase 1 (CES1) MPH->CES1 RA Ritalinic Acid (RA) (Inactive Metabolite) CES1->RA

Metabolic pathway of Methylphenidate to Ritalinic Acid.

Conclusion

The use of this compound as an internal standard offers significant advantages in terms of analytical accuracy and reliability for the quantification of methylphenidate and its metabolites. Its ability to effectively compensate for matrix effects and procedural variations makes it a superior choice over non-isotopic standards, albeit at a potentially higher cost. For research and clinical applications where precision and accuracy are paramount, the benefits of using a stable isotope-labeled standard like this compound outweigh the additional expense. The provided experimental protocols and workflows serve as a foundation for developing robust and reliable bioanalytical methods. Researchers should carefully consider the specific requirements of their assays when selecting the most appropriate internal standard.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.